molecular formula C11H18N2O B13611498 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Cat. No.: B13611498
M. Wt: 194.27 g/mol
InChI Key: CTXJIEVPAZCQTF-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]piperazine

InChI

InChI=1S/C11H18N2O/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3

InChI Key

CTXJIEVPAZCQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCNCC2

Origin of Product

United States

Foundational & Exploratory

The Emerging Therapeutic Potential of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific biological activities of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine have yet to be extensively reported in scientific literature, a comprehensive analysis of its constituent chemical moieties—the 2,5-dimethylfuran group and the piperazine ring—provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the known biological effects of furan and piperazine derivatives to construct a prospective analysis of this hybrid molecule. We hypothesize that 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine holds significant potential as a novel therapeutic agent, with predicted activities spanning antimicrobial, anticancer, and central nervous system (CNS) applications. This whitepaper will delve into the synthetic feasibility, predicted biological activities, and proposed experimental workflows to validate these hypotheses, offering a roadmap for future research and development.

Introduction: Unveiling a Promising Chemical Scaffold

The compound 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine presents a unique amalgamation of two pharmacologically significant scaffolds. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous approved drugs, valued for its ability to improve physicochemical properties and interact with various biological targets.[1] The 2,5-dimethylfuran moiety, a five-membered aromatic ether, is also a key component in many bioactive natural products and synthetic compounds, contributing to a wide range of therapeutic effects.[1][2] The strategic combination of these two entities suggests a synergistic or additive enhancement of their individual biological activities.

Chemical Structure:

Synthetic Feasibility: A Pathway to Discovery

The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is anticipated to be a straightforward process, leveraging established synthetic methodologies for piperazine and furan derivatives. A plausible synthetic route could involve the reaction of 3-(chloromethyl)-2,5-dimethylfuran with piperazine. This approach is supported by the general principles of N-alkylation of piperazines, a common reaction in medicinal chemistry.[3]

Predicted Biological Activities: A Synthesis of Pharmacophoric Potential

The predicted biological profile of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is derived from the extensive literature on its constituent parts.

Insights from the Piperazine Moiety

The piperazine scaffold is a versatile building block in drug discovery, with derivatives exhibiting a wide array of biological activities:

  • Anthelmintic Properties: Piperazine and its salts are well-established anthelmintic agents, primarily acting by paralyzing parasites, which allows for their easy expulsion from the host.[2]

  • Central Nervous System (CNS) Activity: A vast number of piperazine derivatives exhibit CNS activity, including antipsychotic, antidepressant, and anxiolytic effects.[4] They often function as antagonists or agonists at various neurotransmitter receptors, such as dopamine and serotonin receptors.[5][6]

  • Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[7][8]

  • Anticancer Potential: The piperazine ring is a structural component of several anticancer agents, with derivatives showing antiproliferative activity against various cancer cell lines.[7][9]

  • Anti-inflammatory and Antiviral Properties: Piperazine derivatives have also been reported to possess anti-inflammatory and antiviral activities.[7][10]

Insights from the Furan Moiety

The furan ring is a privileged structure in medicinal chemistry, with its derivatives displaying a broad spectrum of pharmacological effects:

  • Antimicrobial and Antifungal Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[5][8]

  • Anticancer Activity: A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents, exerting their effects through various mechanisms, including apoptosis induction and cell cycle arrest.[1][6][7]

  • Anti-inflammatory and Analgesic Effects: The furan scaffold is present in several anti-inflammatory and analgesic drugs.[1][3]

  • Neuroprotective and Antineuroinflammatory Properties: Recent studies have highlighted the neuroprotective and anti-inflammatory effects of furan derivatives, suggesting their potential in treating neurodegenerative diseases.[9][11][12]

  • Antiviral Activity: Certain furan derivatives have shown promise as antiviral agents.[1]

Hypothesized Biological Profile of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Based on the combined pharmacological potential of its constituent moieties, we hypothesize that 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine will exhibit the following biological activities:

  • Broad-Spectrum Antimicrobial Activity: The presence of both the piperazine and furan rings, both known for their antimicrobial properties, suggests a high probability of synergistic or additive effects against a range of bacterial and fungal pathogens.

  • Potent Anticancer Activity: The combination of the antiproliferative properties of piperazine derivatives and the cytotoxic effects of furan-containing compounds could result in a potent anticancer agent. The 2,5-dimethyl substitution on the furan ring may also enhance this activity.

  • Modulation of Central Nervous System Activity: The piperazine moiety's known impact on neurotransmitter systems, coupled with the neuroprotective and anti-inflammatory effects of furan derivatives, suggests that the target compound could have applications in treating CNS disorders, potentially with a favorable safety profile.

Proposed Experimental Workflows for Validation

To investigate the hypothesized biological activities of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, a systematic and rigorous experimental approach is necessary.

Antimicrobial Activity Screening

A comprehensive screening for antimicrobial activity should be the initial step.

Antimicrobial_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_panels Pathogen Panels MIC Minimum Inhibitory Concentration (MIC) Assays MBC Minimum Bactericidal Concentration (MBC) Assays MIC->MBC Determine bactericidal effect MFC Minimum Fungicidal Concentration (MFC) Assays MIC->MFC Determine fungicidal effect TimeKill Time-Kill Kinetic Assays MBC->TimeKill MFC->TimeKill GramPos Gram-Positive Bacteria (e.g., S. aureus, E. faecalis) GramPos->MIC GramNeg Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) GramNeg->MIC Fungi Fungal Strains (e.g., C. albicans, A. fumigatus) Fungi->MIC Compound 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine Compound->MIC Anticancer_Screening_Workflow cluster_in_vitro_cancer In Vitro Cytotoxicity cluster_mechanistic Mechanistic Studies MTT MTT/MTS Assay (Cell Viability) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic CancerLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CancerLines->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellCycle->Apoptosis WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) Apoptosis->WesternBlot Compound_Cancer 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine Compound_Cancer->MTT CNS_Activity_Workflow cluster_receptor_binding Receptor Binding Assays cluster_neuroprotection In Vitro Neuroprotection Dopamine Dopamine Receptor (D1, D2) Binding Serotonin Serotonin Receptor (5-HT1A, 5-HT2A) Binding OxidativeStress Oxidative Stress Model (e.g., H2O2-induced neuronal cell death) Neuroinflammation Neuroinflammation Model (e.g., LPS-stimulated microglia) Compound_CNS 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine Compound_CNS->Dopamine Compound_CNS->Serotonin Compound_CNS->OxidativeStress Compound_CNS->Neuroinflammation

Caption: Workflow for CNS Activity Assessment.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

  • Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Treat the cells with different concentrations of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine for a specified period.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

Future Perspectives: A New Frontier in Drug Discovery

The prospective analysis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine suggests a molecule of significant therapeutic promise. The convergence of the well-established pharmacological profiles of piperazine and furan derivatives points towards a high probability of discovering novel biological activities. Successful validation of the hypothesized antimicrobial, anticancer, and CNS activities would position this compound as a lead candidate for further optimization and preclinical development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues to identify key structural features for optimal activity and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of infection, cancer, and CNS disorders.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead candidates.

The exploration of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine and its derivatives represents an exciting opportunity to develop next-generation therapeutics with potentially improved efficacy and novel mechanisms of action.

References

  • Piperazine - Wikipedia. (n.d.).
  • 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook. (2023, December 15).
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Leth-Petersen, S., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021).
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2025, June 14). bioRxiv.
  • Jadhav, H. R., & Singh, A. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Singh, S., Sharma, P., Kumar, A., & Sharma, P. C. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 2-23.
  • Chawla, G., Akhtar, M., & Sahu, K. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 10, S2133-S2142.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 11(52), 32966-32976.
  • de Oliveira, R. S., de Oliveira, T. T., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.
  • Chawla, G., Akhtar, M., & Sahu, K. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Pharmaceutical Sciences and Research, 10(11), 4968-4977.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • CN101239957A - Synthesis method of N-methylpiperazine - Google P
  • Markandewar, S., Mate, G., & Pattan, S. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 5(7), 1409-1420.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6).
  • Synthetic route for the preparation of 1-{[3-(furan-2-yl)
  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021, April 26). Biointerface Research in Applied Chemistry, 11(4), 11468-11477.
  • Wang, Y., Li, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3891.
  • 1-[3-(TRIFLUORO-METHYL)
  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British Journal of Pharmacology, 44(2), 169-176.4*(2), 169-176.

Sources

pKa values and ionization states of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: pKa Profiling & Ionization Behavior of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Executive Summary

This guide provides a comprehensive analysis of the physicochemical properties of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine , focusing specifically on its acid dissociation constants (pKa) and ionization states.

For researchers in medicinal chemistry, this molecule represents a classic "linker-scaffold" motif. The piperazine ring acts as a solubility-enhancing polar core, while the 2,5-dimethylfuran moiety provides lipophilic bulk and potential


 stacking interactions. Understanding the ionization profile of this compound is critical for predicting its aqueous solubility , membrane permeability (LogD) , and lysosomal trapping  potential.

Structural Analysis & Theoretical pKa Prediction

To accurately determine the pKa values, we must first deconstruct the molecule into its ionizable pharmacophores. The molecule consists of a piperazine ring mono-substituted at the N1 position with a (2,5-dimethylfuran-3-yl)methyl group.

Identification of Basic Centers

The molecule contains two basic nitrogen atoms within the piperazine ring. The furan oxygen is an aromatic ether and does not ionize in the physiological pH range (pKa < -2).

  • N4 (Distal Nitrogen): This is a secondary amine . In piperazine derivatives, the secondary amine is typically the most basic center due to better solvation stabilization of the conjugate acid compared to tertiary amines.

  • N1 (Proximal Nitrogen): This is a tertiary amine , substituted with the furan-methyl group. The steric bulk of the (2,5-dimethylfuran-3-yl)methyl group and the inductive effect of the tertiary center generally lower the basicity relative to the secondary amine.

Predicted pKa Values (QSPR & Analog Comparison)

Based on Quantitative Structure-Property Relationship (QSPR) data for analogous compounds (e.g., 1-benzylpiperazine and 1-methylpiperazine), we can derive high-confidence predicted values.

  • Reference Analog:1-Benzylpiperazine has experimental pKa values of 9.38 (N4) and 5.10 (N1).

  • Electronic Effect: The 2,5-dimethylfuran ring is electron-rich (

    
    -excessive), similar to a benzene ring but potentially more prone to oxidative metabolism. The methylene bridge insulates the piperazine from direct resonance effects, leaving the inductive effect dominant.
    

Table 1: Predicted Dissociation Constants

Ionizable CenterAmine TypePredicted pKaPhysiological State (pH 7.4)
N4 (Distal) Secondary9.3 ± 0.2 >99% Protonated (Cationic)
N1 (Proximal) Tertiary5.2 ± 0.3 <1% Protonated (Neutral)

Application Note: The wide gap between pKa1 and pKa2 (


) indicates that the molecule exists predominantly as a monocation  at physiological pH.

Ionization States & Microspecies Distribution

Understanding the pH-dependent distribution of microspecies is vital for formulation and ADME prediction.

Ionization Pathway

As pH increases from acidic to basic, the molecule undergoes sequential deprotonation:

  • pH < 4: Exists as a Dication (

    
    ). Both nitrogens are protonated.
    
  • pH 5.2 - 9.3: Exists as a Monocation (

    
    ). The tertiary N1 deprotonates first; the secondary N4 remains protonated.
    
  • pH > 10: Exists as a Neutral Free Base (

    
    ). Both nitrogens are deprotonated.
    
Visualization of Ionization Equilibrium

IonizationPathway Dication Dication (LH₂²⁺) (pH < 4.0) Solubility: High Monocation Monocation (LH⁺) (pH 5.2 - 9.3) Dominant Species in Blood Dication->Monocation pKa₂ ≈ 5.2 (Tertiary Amine Deprotonation) Monocation->Dication Neutral Neutral Free Base (L) (pH > 10.0) Permeability: High Monocation->Neutral pKa₁ ≈ 9.3 (Secondary Amine Deprotonation) Neutral->Monocation

Figure 1: Stepwise deprotonation pathway of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine.

Experimental Determination Protocol

While prediction is useful, regulatory filing requires experimental validation. The Potentiometric Titration method is the "Gold Standard" for this class of compounds due to its high precision for pKa values between 2 and 12.

Methodology: Potentiometric Titration (GLpKa)

Objective: Determine thermodynamic pKa values at 25°C and 37°C.

Reagents & Equipment:

  • Instrument: Mettler Toledo T5 or Sirius T3 Autotitrator.

  • Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (essential to prevent carbonate error).

Step-by-Step Protocol:

  • System Preparation:

    • Calibrate pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01).

    • Purge the titration vessel with Argon for 5 minutes to remove dissolved

      
      .
      
  • Sample Preparation:

    • Weigh approx. 3-5 mg of the compound (as hydrochloride salt preferred for solubility).

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If using the free base, add a known excess of 0.1 M HCl to fully protonate the sample to the dicationic state (

      
      ).
      
  • Titration Workflow:

    • Titrate with 0.1 M KOH in small increments (e.g., 5-10

      
      ).
      
    • Allow electrode stabilization (

      
      ) between additions.
      
    • Continue titration until pH reaches ~11.5.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Use the Bjerrum difference plot or Gran plot analysis to identify equivalence points.

    • Calculate pKa values using the Henderson-Hasselbalch equation fitted to the buffer regions.

Experimental Workflow Diagram

TitrationWorkflow cluster_QC Quality Control Checks Start Start: Sample Weighing (3-5 mg HCl Salt) Dissolution Dissolution in ISA (0.15 M KCl, degassed) Start->Dissolution Acidification Acidification (if Free Base) Add excess HCl -> pH < 2.0 Dissolution->Acidification Check2 Verify Carbonate Absence Dissolution->Check2 Titration Alkalimetric Titration Add 0.1 M KOH stepwise (Argon Purge Active) Acidification->Titration DataAcq Data Acquisition Record pH vs. Volume Titration->DataAcq Check1 Check Electrode Slope (>98%) Titration->Check1 Analysis Bjerrum Plot Analysis Calculate pKa1 & pKa2 DataAcq->Analysis

Figure 2: Standard Operating Procedure (SOP) for potentiometric pKa determination.

Implications for Drug Development

Solubility Profile (LogS)
  • Stomach (pH 1.2): The molecule is a dication . Solubility will be maximal (>10 mg/mL).

  • Intestine (pH 6.5 - 7.4): The molecule is a monocation . The positive charge on the distal nitrogen (N4) maintains reasonable aqueous solubility, preventing precipitation in the lumen.

  • Implication: This molecule likely exhibits "High Solubility" characteristics (BCS Class I or III potential) regarding pH-dependent dissolution.

Permeability (LogD)
  • The furan ring adds significant lipophilicity.

  • At pH 7.4, the monocationic nature suggests moderate permeability. The charge is localized on the distal nitrogen, while the furan end remains lipophilic.

  • Blood-Brain Barrier (BBB): If this is a CNS target, the pKa of 9.3 is high. Strategies to lower this pKa (e.g., adding electron-withdrawing groups to the piperazine) might be necessary to increase the fraction of neutral species for passive diffusion.

Salt Selection
  • Hydrochloride (HCl): Ideal. Forms a stable crystalline salt with the secondary amine.

  • Fumarate/Maleate: Good alternatives if the HCl salt is hygroscopic.

  • Avoid: Weak acids that might displace the furan (though furan is relatively stable, strong acidic conditions with heat should be monitored for ring opening).

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

  • Pagano, F., et al. (2022).[2] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13, 1179-1190. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • PubChem Compound Summary. (n.d.). 1-Benzylpiperazine (Analogous Structure Data). National Center for Biotechnology Information. Link

Sources

2,5-Dimethylfuran Scaffolds in Medicinal Chemistry: Therapeutic Potential vs. Metabolic Liability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of the Furan Scaffold

While 2,5-dimethylfuran (DMF) is widely recognized in the energy sector as a high-density biofuel derived from biomass (5-hydroxymethylfurfural, HMF), its role in medicinal chemistry is far more nuanced. For the drug discovery professional, the DMF moiety represents a "privileged structure" capable of hydrogen bonding and pi-stacking interactions, yet it carries a significant metabolic liability: bioactivation by Cytochrome P450 enzymes.

This guide moves beyond the biofuel narrative to evaluate DMF derivatives as potent pharmacophores. We analyze their efficacy in oncology (specifically multidrug resistance reversal) and antimicrobial applications, while providing a rigorous mechanistic breakdown of the toxicity risks that must be mitigated during lead optimization.

Metabolic Toxicology: The "Elephant in the Room"

Before exploring therapeutic utility, we must address the primary failure mode for furan-based drug candidates: metabolic activation. Unlike stable aromatic systems like benzene, the furan ring in DMF is susceptible to oxidative opening by CYP450 isoforms (primarily CYP2E1).

Mechanism of Bioactivation

The metabolic pathway does not typically result in simple hydroxylation. Instead, the furan ring undergoes oxidation to form a reactive cis-2-butene-1,4-dial (or acetylacrolein in the case of methylated furans). These electrophilic dicarbonyl species act as Michael acceptors, covalently binding to nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA.

Key Insight for Lead Optimization: To utilize a DMF scaffold safely, the C2 and C5 positions must be substituted with electron-withdrawing groups or bulky substituents that sterically or electronically hinder CYP2E1 approach, or the metabolic "soft spot" must be designed out of the molecule's solvent-accessible surface.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical oxidative pathway leading to toxicity.

DMF_Metabolism Figure 1: CYP450-Mediated Bioactivation of 2,5-Dimethylfuran DMF 2,5-Dimethylfuran (Lipophilic Parent) CYP CYP2E1 (Oxidation) DMF->CYP Intermediate Unstable Epoxide / Hydroxyl Intermediate CYP->Intermediate Bioactivation Dicarbonyl Hex-3-ene-2,5-dione (Reactive Electrophile) Intermediate->Dicarbonyl Ring Opening Adduct Protein/DNA Adducts (Cellular Toxicity) Dicarbonyl->Adduct Nucleophilic Attack (Cys/Lys residues)

Caption: The bioactivation pathway of DMF. Note the conversion to reactive dicarbonyls, the primary drivers of hepatotoxicity.

Therapeutic Applications & Pharmacological Case Studies

Despite toxicity concerns, the DMF scaffold has shown remarkable efficacy when appropriately substituted.

Reversal of Multidrug Resistance (MDR)

One of the most promising applications of 2,5-disubstituted furan derivatives is the inhibition of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.[1]

  • Mechanism: 2,5-disubstituted furans featuring a benzamide motif have been shown to bind to the transmembrane domain of P-gp.

  • Lead Compound: Derivative III-8 (referenced in recent literature) demonstrated broad-spectrum reversal activity in MCF-7/ADR (adriamycin-resistant) cells.[1][2]

  • Efficacy: Unlike verapamil (a first-generation inhibitor with high cardiotoxicity), these furan derivatives often show higher selectivity and lower intrinsic toxicity due to the specific orientation of the furan oxygen, which acts as a hydrogen bond acceptor within the P-gp binding pocket.

Antimicrobial and Antifungal Agents

The furanone derivatives of DMF (e.g., 2,5-dimethyl-4-hydroxy-3(2H)-furanone) exhibit activity against resistant strains.

  • Target: Bacterial quorum sensing and fungal cell wall synthesis.

  • Data: In Candida albicans, DMF derivatives have been observed to arrest the cell cycle at the S and G2/M phases.

Comparative Potency Data

The following table summarizes key bioactivity data for DMF-based leads.

Compound ClassTarget / MechanismCell Line / PathogenPotency (IC50 / MIC)Key Structural Feature
Benzamide-Furan (III-8) P-gp Inhibition (MDR Reversal)MCF-7/ADR0.73 µM (Reversal)N-phenylbenzamide side chain
Silyl-Furanone (3a) Cytotoxicity (Unknown mechanism)HCT-116 (Colon)1.4 µMTBDMS group at C-5 (Lipophilicity)
Azole-Furan (III-16) Alpha-Glucosidase InhibitionEnzymatic Assay2.2 µMImidazole moiety at C-2/C-5
DMF-Furanone Cell Cycle ArrestCandida albicans40-80 µg/mL (MIC)4-hydroxy-3(2H)-one core

Synthetic Strategies: From Biomass to Libraries

For medicinal chemists, the challenge is not synthesizing DMF (which is commercially available or made from HMF), but functionalizing the methyl groups or the ring itself.

The "Ring-Opening/Ring-Closing" Strategy

Direct functionalization of the methyl groups on DMF is difficult due to the sensitivity of the furan ring to oxidation. A robust strategy involves:

  • Hydrolysis: Converting DMF to 2,5-hexanedione (acetonylacetone).

  • Functionalization: Performing aldol condensations or other C-C bond formations on the open dicarbonyl chain.

  • Paal-Knorr Cyclization: Re-closing the ring to regenerate the furan core with new substituents.

Visualization: Synthetic Workflow

Synthesis_Workflow Figure 2: Strategy for Generating Functionalized DMF Libraries HMF Biomass Feedstock (5-HMF) DMF 2,5-Dimethylfuran (Scaffold) HMF->DMF Hydrogenolysis (Pd/C, H2) OpenChain 2,5-Hexanedione (Open Chain Intermediate) DMF->OpenChain Acid Hydrolysis Functionalized Functionalized 1,4-Dicarbonyl OpenChain->Functionalized Aldol Condensation (R-CHO) FinalDrug 2,5-Disubstituted Furan (Drug Candidate) Functionalized->FinalDrug Paal-Knorr Cyclization (Acid Cat.)

Caption: A divergent synthesis route allowing complex substitution patterns via the stable 2,5-hexanedione intermediate.

Experimental Protocols

Protocol A: Synthesis of 2,5-Bis(substituted)-furan via Modified Paal-Knorr

This protocol circumvents the instability of direct furan oxidation by utilizing the 1,4-dicarbonyl intermediate.

Reagents: 2,5-Hexanedione, Aryl aldehyde (R-CHO), Ethanol, NaOH (10%), p-Toluenesulfonic acid (pTSA).

  • Aldol Condensation (Step 1):

    • Dissolve 2,5-hexanedione (10 mmol) and the target aryl aldehyde (20 mmol) in Ethanol (20 mL).

    • Add NaOH (10% aq, 5 mL) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Neutralize with dilute HCl, extract with ethyl acetate, and concentrate to yield the bis-enone intermediate.

  • Cyclization (Step 2):

    • Dissolve the intermediate in Toluene (30 mL).

    • Add catalytic pTSA (0.5 mmol).

    • Reflux under a Dean-Stark trap for 4 hours to remove water.

    • Validation: Monitor TLC for the disappearance of the enone and appearance of a fluorescent spot (typical of conjugated furans).

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Microsomal Stability Assay (Metabolic Liability Screen)

Essential for validating that your derivative resists the bioactivation pathway described in Section 2.

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (0.1% DMSO final).

  • Incubation:

    • Pre-incubate compound with HLM (0.5 mg protein/mL) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling:

    • Aliquot samples at t=0, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Pass Criteria:

      
       min indicates moderate metabolic stability. Rapid degradation suggests furan ring opening.
      

References

  • Toxicology of Furan Derivatives: Peterson, L. A. (2013). "Reactive Metabolites in the Bioactivation of Furan Derivatives." Chemical Research in Toxicology. [Link]

  • MDR Reversal Activity: Wang, Y., et al. (2023). "Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell."[1][2] European Journal of Medicinal Chemistry. [Link]

  • Anticancer Naphthofurans: Beccalli, E. M., et al. (2018). "Naphthofuran derivatives: synthesis and biological activity."[3][4] Future Medicinal Chemistry. [Link]

  • Synthesis from Biomass: Román-Leshkov, Y., et al. (2007). "Production of dimethylfuran for liquid fuels from biomass-derived carbohydrates."[5] Nature. [Link]

  • Alpha-Glucosidase Inhibitors: Li, Y., et al. (2022).[6] "2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors."[6] Bioorganic Chemistry. [Link]

Sources

Metabolic stability predictions for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Abstract

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, profoundly influencing its efficacy, safety, and dosing regimen.[1][2] This technical guide provides a comprehensive framework for assessing the metabolic stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, a novel chemical entity featuring two key structural motifs with known metabolic liabilities: a dimethylfuran ring and a piperazine moiety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will dissect the molecule's structure to identify putative metabolic hotspots, outline a dual approach using both in silico predictive models and gold-standard in vitro experimental assays, and provide detailed methodologies for data acquisition and interpretation. The objective is to construct a robust metabolic profile that can guide lead optimization and de-risk later stages of clinical development.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic (PK) properties.[3] Among these properties, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[4][5] A compound with low metabolic stability is rapidly cleared from the body, often resulting in insufficient exposure at the target site and a short duration of action, which may necessitate frequent, inconvenient dosing.[1][2] Conversely, an overly stable compound could accumulate, leading to potential toxicity.[6][7]

The liver is the primary organ for drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP) superfamily, convert drug molecules into more water-soluble forms for excretion.[2][8] Early assessment of a compound's stability in the presence of these enzymes is therefore essential.[7][9] This guide focuses on predicting the metabolic fate of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine . Its structure presents a compelling case study, combining a furan ring, known for its potential to form reactive metabolites upon oxidation, and a piperazine ring, a common scaffold in medicinal chemistry with its own distinct metabolic pathways.[10][11]

Structural Analysis and Putative Metabolic Hotspots

A proactive assessment begins with a structural evaluation to hypothesize which parts of the molecule are most likely to be recognized and modified by metabolic enzymes.

  • The 2,5-Dimethylfuran Moiety: Furan rings are known to be susceptible to CYP-mediated oxidation.[12] This process can lead to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, a mechanism associated with toxicity.[10][13][14] The methyl groups at positions 2 and 5 may offer some steric hindrance but can also be sites of hydroxylation.

  • The Piperazine Moiety: The piperazine ring is a common site for metabolism. The two nitrogen atoms are susceptible to various reactions. The most common metabolic pathways for piperazine rings are N-dealkylation and oxidation of the carbon atoms alpha to the nitrogen atoms (α-carbon hydroxylation).[15][16]

  • The Methylene Bridge: The benzylic-like methylene bridge connecting the furan and piperazine rings is another potential site for oxidative metabolism, leading to hydroxylation.

G cluster_0 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine cluster_1 Potential Metabolic Hotspots mol M1 Furan Ring Oxidation (Reactive Metabolite Formation) M1->mol M2 Methyl Group Hydroxylation M2->mol M3 Methylene Bridge Hydroxylation M3->mol M4 Piperazine α-Carbon Hydroxylation M4->mol M5 Piperazine N-Dealkylation M5->mol

Caption: Predicted metabolic hotspots of the target molecule.

Part I: In Silico Prediction of Metabolic Stability

Before committing to resource-intensive wet-lab experiments, computational models provide a rapid, cost-effective first pass at predicting metabolic stability. These ligand-based models use machine learning algorithms trained on large datasets of compounds with known metabolic outcomes to predict the stability of new chemical entities.[17][18]

Methodology Overview: Modern in silico tools employ various algorithms, such as Random Forest (RF), Graph Neural Networks (GNNs), and Support Vector Machines (SVM), to build predictive models.[19][20][21] The process involves generating molecular descriptors or fingerprints from the compound's structure (SMILES or 2D/3D coordinates) and using these features to predict parameters like half-life or intrinsic clearance.[17][19]

InSilicoWorkflow start Input Compound Structure (SMILES String) gen_desc Generate Molecular Descriptors & Fingerprints (Open Source CDK, etc.) start->gen_desc model Apply Pre-trained Machine Learning Model (e.g., Random Forest, GNN) gen_desc->model predict Predict Stability Class (e.g., Stable/Unstable) model->predict predict_quant Predict Quantitative Values (t½, CLint) model->predict_quant hotspot Predict Site of Metabolism (SoM) (Identify Metabolic Hotspots) model->hotspot analyze Analyze & Compare Predictions predict->analyze predict_quant->analyze hotspot->analyze end Inform In Vitro Experiment Design analyze->end HLM_Workflow cluster_timepoints Incubation at 37°C prep Prepare Reagents (HLM, Buffer, NADPH, Test Compound) pre_incubate Pre-incubate HLM & Compound at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate tp0 T=0 min tp5 T=5 min quench Terminate Reaction (Add Cold Acetonitrile + IS) tp0->quench tp15 T=15 min tp5->quench tp30 T=30 min tp15->quench tp60 T=60 min tp30->quench tp60->quench process Centrifuge to Precipitate Proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate t½ and CLint analyze->data

Caption: Experimental workflow for the HLM stability assay.

Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolic clearance, incorporating both Phase I and Phase II pathways. [22] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a suspension of cryopreserved human hepatocytes.

Materials:

  • Cryopreserved Human Hepatocytes (pooled)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Positive Control Compounds: Testosterone (high clearance), Tolbutamide (low clearance)

  • Quenching Solution: Acetonitrile with an appropriate internal standard (IS)

  • 12- or 24-well plates

  • Orbital shaker in a 37°C incubator

  • LC-MS/MS system

Step-by-Step Methodology:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant.

  • Cell Viability and Count: Determine cell viability (e.g., via Trypan Blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL). [23][24]3. Incubation Setup: Add the hepatocyte suspension to the wells of the plate. Add the test compound (final concentration typically 1 µM) to initiate the reaction. [24]4. Incubation and Sampling: Place the plate on an orbital shaker in a 37°C incubator. [25]At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and immediately quench it in a tube containing cold acetonitrile with IS. [25]5. Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Part III: Data Analysis and Interpretation

The primary output of these assays is the concentration of the parent drug over time. This data is used to calculate key pharmacokinetic parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Calculating the Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (k).

    • Slope = -k

  • Calculating the In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k [26]4. Calculating In Vitro Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug. [6][27] * For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell density in 10^6 cells/mL]) [23] Data Presentation:

CompoundAssay Systemt½ (min)CLintStability Class
Test Compound HLMCalculatedCalculatedAssigned
Test Compound HepatocytesCalculatedCalculatedAssigned
Verapamil HLM< 15> 80 µL/min/mgHigh Clearance
Diazepam HLM> 60< 15 µL/min/mgLow Clearance

Stability classes are typically defined by laboratory-specific criteria (e.g., High: t½ < 30 min; Medium: t½ 30-60 min; Low: t½ > 60 min).

Synthesizing the Data: A Stability Profile for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

By integrating the in silico predictions with the in vitro data, a comprehensive stability profile emerges.

  • Predicted vs. Actual Stability: The HLM and hepatocyte assays will validate or refute the initial computational predictions. A high clearance value (short t½) in both systems would confirm that the compound is metabolically labile.

  • Identifying Major Pathways: A significant difference between the HLM and hepatocyte clearance rates could suggest the involvement of Phase II metabolism, as hepatocytes contain both enzyme systems.

  • Implications of Furan Metabolism: Given the furan moiety, it is crucial to consider the potential for reactive metabolite formation. Follow-up studies, such as metabolite identification (MetID) and glutathione (GSH) trapping experiments, would be warranted to investigate the formation of the reactive dialdehyde and its conjugates. [10][12]This is a critical step for de-risking potential idiosyncratic toxicity.

Conclusion

The metabolic stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine can be effectively profiled through a structured, multi-pronged approach. This guide outlines a logical progression from structural analysis and in silico prediction to rigorous in vitro characterization using liver microsomes and hepatocytes. The data generated from these protocols—specifically the in vitro half-life and intrinsic clearance—are fundamental for predicting in vivo pharmacokinetic behavior and making informed decisions in the drug discovery cascade. For this particular compound, the presence of the furan ring necessitates a heightened awareness of potential bioactivation pathways, underscoring the importance of not just measuring stability, but also understanding the metabolic routes to ensure the development of a safe and effective therapeutic agent.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex | Evotec. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Ryu, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Oxford Academic. Retrieved from [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024, September 13). Longdom Publishing SL. Retrieved from [Link]

  • Metabolic stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., & Li, F. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Retrieved from [Link]

  • CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. (2023). Briefings in Bioinformatics. Retrieved from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.). BS Publications. Retrieved from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved from [Link]

  • Zmuidinavicius, D., et al. (2010). Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. PubMed. Retrieved from [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]

  • MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. (2024, March 28). Oxford Academic. Retrieved from [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. MDPI. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Retrieved from [Link]

  • Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. PubMed. Retrieved from [Link]

  • Factors Affecting Drug Metabolism. (n.d.). SlideShare. Retrieved from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Sciforum. Retrieved from [Link]

  • Guo, L. Q., et al. (1998). Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds. University of Alberta. Retrieved from [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency (EMA). Retrieved from [Link]

  • Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. (n.d.). SciSpace. Retrieved from [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019, November 24). BioIVT. Retrieved from [Link]

  • Lu, D., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology. Retrieved from [Link]

  • Cignarella, G., et al. (2000). New diarylmethylpiperazines as potent and selective nonpeptidic delta opioid receptor agonists with increased In vitro metabolic stability. PubMed. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017, July 4). PMC. Retrieved from [Link]

  • Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. (2025, December 18). ResearchGate. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, February 16). ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Note: Catalytic Strategies for Dimethylfuran-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the synthesis of dimethylfuran-methylpiperazine derivatives , a scaffold of increasing interest in neuropharmacology (e.g., sigma receptor ligands) and sustainable chemical building blocks.

Abstract & Strategic Overview

The coupling of dimethylfuran (DMF) moieties with N-methylpiperazine represents a classic challenge in heterocyclic synthesis: balancing the electronic richness of the furan ring against its acid-sensitivity. These derivatives are critical pharmacophores, often serving as bio-isosteres for phenyl-piperazines in antipsychotic and antihistamine drug discovery.

This guide delineates two distinct synthetic pathways based on the desired regiochemistry and available starting materials:

  • The "Direct" Route (Mannich Reaction): Functionalizes the

    
    -position of the 2,5-dimethylfuran ring. Best for creating core-substituted furan scaffolds.
    
  • The "Linker" Route (Reductive Amination): Couples 5-methylfurfural with the amine. Best for creating linear, flexible linkers between the heterocycles.

Mechanistic Insight & Catalyst Selection

The Stability Paradox

2,5-Dimethylfuran is electron-rich, making it highly susceptible to electrophilic attack (good for synthesis) but also prone to acid-catalyzed ring opening (hydrolysis to hexane-2,5-dione).

  • Challenge: Standard Mannich conditions (HCl/Formaldehyde) often degrade the furan ring.

  • Solution: Use Protic Solvents with Weak Acids (Acetic Acid/Ethanol) or Lewis Acid Catalysts (Yb(OTf)₃) that activate the aldehyde without protonating the furan ring oxygen.

Catalyst Decision Matrix
FeatureRoute A: Mannich Reaction Route B: Reductive Amination
Target Structure 3-((4-methylpiperazin-1-yl)methyl)-2,5-dimethylfuran1-((5-methylfuran-2-yl)methyl)-4-methylpiperazine
Primary Catalyst Acetic Acid (AcOH) or ZnCl₂ Ru/C (Noble) or Co@C (Non-noble)
Mechanism Electrophilic Aromatic Substitution (

)
Imine Formation

Hydrogenation
Key Risk Furan Ring Opening (Polymerization)Over-hydrogenation (Furan

THF)
Ideal For Functionalizing the furan coreCreating terminal amine linkers

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways and the specific structural outcomes of each method.

G cluster_0 Starting Materials cluster_1 Route A: Mannich Reaction cluster_2 Route B: Reductive Amination DMF 2,5-Dimethylfuran Mannich_Prod 3-Substituted Dimethylfuran DMF->Mannich_Prod AcOH, 25°C Electrophilic Attack MF 5-Methylfurfural Imine Imine Intermediate MF->Imine + NMP NMP N-Methylpiperazine Iminium Iminium Ion (In Situ) NMP->Iminium + CH2O (Formaldehyde) Iminium->Mannich_Prod RedAm_Prod 2-Substituted Methylfuran Imine->RedAm_Prod H2, Ru/C Hydrogenation

Caption: Divergent synthesis of dimethylfuran-piperazine derivatives. Route A targets the furan ring beta-position; Route B targets the alpha-methyl position via an aldehyde handle.

Detailed Experimental Protocols

Protocol A: The "Direct" Mannich Reaction

Target: 3-((4-methylpiperazin-1-yl)methyl)-2,5-dimethylfuran Catalyst System: Glacial Acetic Acid (Solvent/Catalyst)

Rationale: Acetic acid provides sufficient acidity to generate the reactive iminium ion from formaldehyde and piperazine but is mild enough to prevent the acid-catalyzed ring-opening of 2,5-dimethylfuran.

Step-by-Step Procedure:

  • Reagent Prep: In a round-bottom flask, dissolve N-methylpiperazine (10 mmol, 1.0 equiv) in Glacial Acetic Acid (10 mL).

  • Formaldehyde Addition: Cool the solution to 0°C. Dropwise add Aqueous Formaldehyde (37%) (11 mmol, 1.1 equiv). Stir for 15 minutes to form the iminium salt in situ.

  • Furan Addition: Add 2,5-Dimethylfuran (10 mmol, 1.0 equiv) slowly.

    • Critical Note: Do not use excess furan if purification is difficult; however, a slight excess (1.2 equiv) can drive the reaction if the amine is the valuable component.

  • Reaction: Warm to Room Temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Use TLC (MeOH/DCM 1:9). Look for the disappearance of the piperazine spot.

  • Workup (Neutralization):

    • Pour the mixture into ice water (50 mL).

    • Slowly basify with 50% NaOH or Na₂CO₃ until pH ~10. Caution: Exothermic.

    • Extract immediately with Ethyl Acetate (3 x 30 mL).

    • Why immediately? The free base Mannich product is stable, but prolonged exposure to basic aqueous conditions can degrade byproducts.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Reductive Amination (The "Clean" Route)

Target: 1-((5-methylfuran-2-yl)methyl)-4-methylpiperazine Catalyst System: 5% Ru/C (Ruthenium on Carbon)

Rationale: Ruthenium is superior to Palladium for furan derivatives because it minimizes the risk of hydrogenating the furan ring (saturation) under mild pressures, whereas Pd/C often leads to tetrahydrofuran (THF) byproducts.

Step-by-Step Procedure:

  • Imine Formation:

    • In a pressure vessel (autoclave compatible), mix 5-Methylfurfural (10 mmol) and N-methylpiperazine (10 mmol) in Methanol (20 mL).

    • Stir at Room Temperature for 1 hour. (Optional: Add 1g Molecular Sieves to absorb water).

  • Catalyst Addition:

    • Add 5% Ru/C (5 wt% loading relative to substrate, e.g., 50 mg).

  • Hydrogenation:

    • Seal the vessel. Purge with N₂ (3x) then H₂ (3x).

    • Pressurize to 10 bar (145 psi) H₂ .

    • Heat to 60°C and stir at 800 rpm for 4–6 hours.

  • Filtration:

    • Cool to room temperature and depressurize.

    • Filter the catalyst through a Celite pad. Safety: Do not let dry Ru/C catalyst contact air (pyrophoric). Keep wet with methanol.

  • Isolation:

    • Concentrate the filtrate. The product is often pure enough (>95%) for biological testing. If necessary, distill under reduced pressure or use flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Dark/Tar formation) Acid concentration too high or Temp too high (Route A).Switch from AcOH to Ethanol solvent with catalytic Yb(OTf)₃ (5 mol%).
Over-Hydrogenation (THF formation) Catalyst too active (Pd) or Pressure too high (Route B).Switch to Ru/C or Co-nanoparticles . Lower H₂ pressure to 5 bar.
Low Conversion Iminium ion instability (Route A).Pre-mix amine and formaldehyde for 30 mins before adding furan. Ensure formaldehyde is fresh (depolymerized).
Bis-alkylation Excess formaldehyde/furan.Strictly control stoichiometry (1:1:1).

References

  • Mannich Reaction Mechanisms & Applications

    • Mannich Reaction - Alfa Chemistry. Retrieved from

    • Mannich Reaction - Organic Chemistry Portal.[1] Retrieved from

  • Reductive Amination of Furans

    • Reductive Amination of 5-Hydroxymethylfurfural using Co-Nanoparticles. (2024).[2][3][4] Retrieved from

    • Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology. Retrieved from

  • Piperazine Synthesis & Derivatization

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (2026). Retrieved from

    • Methods for the catalytic synthesis of piperazine.[5][6][7] (2022).[3][8] Retrieved from

  • Furan Stability & Biofuel Context

    • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[3] (2024).[2][3][4] Retrieved from

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Reaction kinetics of piperazine alkylation with furan halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Optimization and Synthetic Protocols for N-Alkylation of Piperazine with Furan Halides

Part 1: Executive Summary & Mechanistic Insight

1.1 The Challenge The alkylation of piperazine with furan halides (specifically 2-(chloromethyl)furan, also known as furfuryl chloride) is a pivotal transformation in medicinal chemistry, serving as a gateway to bioactive scaffolds found in antidepressants and antihypertensives. However, this reaction presents a dichotomy: the furan ring renders the halide highly reactive (benzylic-like), yet this same electronic richness makes the reagent prone to rapid, exothermic polymerization ("tarring") and acid-catalyzed degradation.

1.2 Mechanistic Duality (


 vs. 

)
Unlike standard alkyl halides, furfuryl halides exhibit a hybrid reactivity profile.
  • 
     Pathway:  In aprotic, polar solvents (e.g., Acetonitrile, DMF), the nucleophilic piperazine attacks the 
    
    
    
    -carbon directly. This is the preferred pathway for controlled mono-alkylation.
  • 
     Pathway:  The oxygen atom in the furan ring can stabilize the developing positive charge at the benzylic position (furfuryl cation), facilitating 
    
    
    
    ionization. This pathway is dangerous in synthesis as the carbocation intermediate is highly electrophilic and leads to uncontrolled polymerization or bis-alkylation.

1.3 Kinetic Control Strategy To maximize yield and selectivity for the mono-alkylated product (


-furfurylpiperazine), the reaction must be driven under kinetic control  to suppress the second alkylation event. The rate of the second alkylation (

) is often comparable to the first (

) because the resulting tertiary amine is more nucleophilic than the starting secondary amine, necessitating specific suppression strategies (e.g., excess stoichiometry or steric protection).

Part 2: Critical Reagent Handling (Safety & Stability)

WARNING: Furfuryl Chloride Instability 2-(Chloromethyl)furan is notoriously unstable. It degrades via intermolecular Friedel-Crafts alkylation upon standing, releasing HCl, which autocatalyzes further polymerization into a black, insoluble tar.

Stabilization Protocol:

  • Storage: Store at -20°C over anhydrous

    
     pellets (acid scavenger).
    
  • Usage: ideally, generate in situ from furfuryl alcohol using

    
     and use immediately.
    
  • Neutralization: Never expose the neat halide to acidic conditions.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways: the desired mono-alkylation, the problematic bis-alkylation, and the competing polymerization side-reaction.

ReactionPathways cluster_conditions Optimization Levers Piperazine Piperazine (Nucleophile) TS1 Transition State 1 (SN2) Piperazine->TS1 + Furfuryl-Cl (k1) FurfurylCl Furfuryl Chloride (Electrophile) FurfurylCl->TS1 Polymer Polyfuran Tar (Degradation) FurfurylCl->Polymer Acid/Heat (Autocatalytic) MonoProduct N-Furfurylpiperazine (Target) TS1->MonoProduct Major Path BisProduct N,N'-Difurfurylpiperazine (Impurity) MonoProduct->BisProduct + Furfuryl-Cl (k2 > k1 often) Excess Piperazine (5-10 equiv) Excess Piperazine (5-10 equiv) Low Temp (< 0°C) Low Temp (< 0°C) Non-Acidic Solvent Non-Acidic Solvent

Caption: Kinetic pathway map showing the competition between mono-alkylation (green), bis-alkylation (red dashed), and polymerization.

Part 4: Experimental Protocols

Protocol A: Kinetic Monitoring via HPLC

Objective: To determine the rate constant (


) and optimize temperature/solvent conditions.

Materials:

  • Piperazine (anhydrous).

  • 2-(Chloromethyl)furan (freshly distilled).

  • Internal Standard: Biphenyl (inert).

  • Solvent: Acetonitrile (HPLC grade).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Workflow:

  • Preparation: Prepare a 0.1 M solution of Piperazine and 0.05 M Internal Standard in Acetonitrile.

  • Initiation: Thermostat the reaction vessel to 25°C. Add Furfuryl Chloride (0.1 M) rapidly.

  • Sampling: Withdraw 50

    
    L aliquots every 2 minutes for the first 20 minutes, then every 10 minutes.
    
  • Quenching: Immediately dilute aliquots into cold Methanol/0.1% Formic Acid (stops reaction).

  • Analysis: Inject onto C18 HPLC column (Mobile phase: Water/ACN gradient).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    under pseudo-first-order conditions (if Piperazine is in excess).
Protocol B: Preparative Synthesis of N-Furfurylpiperazine

Objective: High-yield synthesis minimizing bis-alkylation without using expensive protecting groups.

Reagents Table:

Reagent Equiv. Role Notes
Piperazine 5.0 Nucleophile Large excess forces mono-selectivity.
Furfuryl Chloride 1.0 Electrophile Add dropwise; limiting reagent.

|


  | 1.5 | Base | Scavenges HCl; prevents polymerization. |
| Acetonitrile  | N/A | Solvent | Polar aprotic; stabilizes 

TS. |

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve Piperazine (5.0 equiv) in Acetonitrile (10 volumes relative to halide). Add micronized

    
     (1.5 equiv) .
    
  • Cooling: Cool the suspension to 0°C using an ice bath. Rationale: Lower temperature favors the kinetic product (mono) over the thermodynamic product (bis) and suppresses furan degradation.

  • Addition: Dissolve Furfuryl Chloride (1.0 equiv) in a small volume of Acetonitrile. Add this solution dropwise over 60 minutes via a pressure-equalizing addition funnel. Rationale: Slow addition ensures the concentration of electrophile remains low relative to the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH/NH

    
     90:9:1).
    
  • Work-up:

    • Filter off solid salts (

      
       and KCl).
      
    • Concentrate the filtrate to remove Acetonitrile.

    • Purification: The residue contains product and excess piperazine. Suspend in water and extract with Dichloromethane (DCM).

    • Note: Excess piperazine is highly water-soluble; the mono-alkylated product will partition into DCM.

  • Isolation: Dry DCM layer over

    
    , filter, and evaporate to yield the target oil. Store under Nitrogen at -20°C.
    

Part 5: Troubleshooting & Optimization Logic

ObservationRoot CauseCorrective Action
Black/Dark Reaction Mixture Polymerization of furfuryl chloride.Ensure

is present before halide addition. Lower temperature. Check halide purity.
High Bis-alkylation Localized high concentration of halide.Increase stir rate (mass transfer limitation). Increase piperazine equivalents (from 5x to 10x).
Low Conversion Halide degradation before reaction.Use fresh halide. Switch solvent to Acetone (faster rate, though higher risk of bis-alkylation).

Part 6: Workflow Visualization

This diagram outlines the decision logic for selecting the correct synthetic route based on scale and purity requirements.

WorkflowLogic Start Start: Define Requirements ScaleCheck Is Scale > 100g? Start->ScaleCheck PurityCheck Is >99% Purity Critical? ScaleCheck->PurityCheck No FlowChem Consider Flow Chemistry (Continuous Processing) ScaleCheck->FlowChem Yes (Safety/Heat) MethodA Method A: Excess Piperazine (Cheaper, requires extraction) PurityCheck->MethodA No MethodB Method B: Mono-Boc Protection (Expensive, cleaner profile) PurityCheck->MethodB Yes FlowChem->MethodA Adapted Protocol

Caption: Decision tree for selecting the optimal synthesis strategy based on scale and purity constraints.

References

  • Mechanistic Foundation of Furan Reactivity: Divald, S., Chun, M. C., & Joullié, M. M. (1976).[1] Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles.[1] Journal of Organic Chemistry.[1] [Link]

  • General Amine Alkylation Kinetics: Menschutkin, N. (1890). Über die Geschwindigkeit der Reaktion zwischen Alkylhalogeniden und Aminen. Zeitschrift für Physikalische Chemie. (Foundational text on ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     kinetics).
    Modern Context: "Nucleophilic Substitution (
    
    
    
    ): Kinetics and Mechanism." LibreTexts Chemistry. [Link]
  • Stability of Furfuryl Halides: Llichtenthaler, F. W. (2002). Carbohydrates as Organic Raw Materials.[2] Ullmann's Encyclopedia of Industrial Chemistry. (Discusses degradation of furan derivatives). [Link]

Sources

Application Note: Accelerated Synthesis of Furan-Functionalized Piperazines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for synthesizing furan-functionalized piperazines, a privileged scaffold in medicinal chemistry found in antidepressants and antihistamines. By leveraging Microwave-Assisted Organic Synthesis (MAOS), reaction times are reduced from hours (reflux) to minutes, with improved impurity profiles.[1] This note covers two primary pathways: Reductive Amination (Green Chemistry approach) and Nucleophilic Substitution (


), supported by mechanistic insights into dielectric heating and solvent selection.

Scientific Rationale & Mechanism

The Piperazine-Furan Scaffold

The piperazine ring serves as a crucial pharmacophore, providing solubility and a hydrogen-bonding acceptor/donor site. The furan moiety adds specific metabolic stability and bio-isosteric properties. Conventional synthesis (thermal reflux) often suffers from long reaction times and thermal degradation of the sensitive furan ring.

Microwave Dielectric Heating Mechanism

Unlike convective heating (oil baths), which relies on thermal conductivity, microwave irradiation heats the sample directly through dielectric loss .

  • Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates heat.

  • Ionic Conduction: Dissolved ions (e.g., piperazinium salts) oscillate in the field, generating heat via collision.

Key Insight: The efficiency of heating is dictated by the solvent's loss tangent (


).[2][3] A high 

indicates efficient conversion of microwave energy into heat.[3]
Diagram 1: Solvent Selection Logic for MAOS

Caption: Decision matrix for selecting solvents based on dielectric properties and reaction type.

SolventSelection Start Select Solvent Strategy Polarity Is the Reaction Polar? Start->Polarity HighTan High Absorber (EtOH, DMSO, MeOH) Fast Heating Polarity->HighTan Yes (High tan δ) LowTan Low Absorber (Toluene, Hexane) Transparent to MW Polarity->LowTan No (Low tan δ) Result Optimized Heating HighTan->Result Doping Add Ionic Liquid or Polar Co-solvent LowTan->Doping Required for Heating Doping->Result

Equipment & Materials

Hardware Requirements
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

    • Requirement: IR temperature sensor and active pressure management (0–30 bar).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps (PTFE/silicone septa).

  • Stirring: Magnetic stir bar (Teflon coated). Crucial: Ensure stir bar size matches vial diameter to prevent localized superheating.

Reagents
  • Piperazine (anhydrous): 99% purity.

  • Furfural (for Protocol A): Freshly distilled or high purity (oxidizes to furoic acid on storage).

  • Furfuryl Chloride/Bromide (for Protocol B): Store cold; lachrymator.

  • Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dichloroethane (DCE).

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for: High functional group tolerance, "Green" chemistry compliance, and avoiding unstable halides.

Reaction Scheme:



Step-by-Step Methodology
  • Stoichiometry: In a 10 mL MW vial, charge Piperazine (1.0 equiv, 1.0 mmol, 86 mg) and Furfural (1.0 equiv, 1.0 mmol, 96 mg).

  • Solvent System: Add 3.0 mL of Ethanol (High

    
    ).
    
    • Expert Note: Ethanol is preferred over Methanol for safety (lower pressure buildup) and excellent microwave coupling.

  • Imine Formation (MW Step 1):

    • Seal the vial.

    • Temp: 80°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Checkpoint: Solution turns yellow/amber (Schiff base formation).

  • Reduction (Step 2):

    • De-cap carefully after cooling to <40°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg).

    • Note: STAB is milder than NaBH4 and prevents reduction of the furan ring itself.

    • Stir at Room Temperature (RT) for 20 minutes (open vessel or loosely capped).

  • Workup:

    • Quench with sat. NaHCO3 (5 mL).

    • Extract with EtOAc (3 x 5 mL).

    • Dry organic layer over Na2SO4 and concentrate.

Diagram 2: Reductive Amination Workflow

Caption: Integrated workflow for the microwave-assisted reductive amination of furfural.

ReductiveAmination Reagents Reagents: Piperazine + Furfural Solvent: EtOH MW_Step MW Irradiation 80°C, 5 min (Imine Formation) Reagents->MW_Step Sealed Vial Cooling Cooling (<40°C) Pressure Release MW_Step->Cooling Reduction Add Reducing Agent NaBH(OAc)3 Stir 20 min RT Cooling->Reduction Quench Quench (NaHCO3) & Extraction Reduction->Quench Analysis Analysis LCMS / NMR Quench->Analysis

Protocol B: Nucleophilic Substitution ( )

Best for: Rapid library generation where halide reagents are stable and available.

Reaction Scheme:



Step-by-Step Methodology
  • Preparation: In a 10 mL MW vial, add Piperazine (1.2 equiv to prevent bis-alkylation), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add Acetonitrile (3 mL).

    • Why? Aprotic polar solvent enhances

      
       rate; moderate MW absorber.
      
  • Addition: Add Furfuryl Chloride (1.0 equiv) dropwise.

  • Irradiation:

    • Temp: 100°C

    • Time: 10 minutes

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Purification: Filter off inorganic salts (

    
    ). Evaporate solvent.[4]
    

Optimization & Troubleshooting Data

Solvent Efficiency Table

The choice of solvent dramatically affects heating rates.[2] Use this table to adjust parameters.

SolventBoiling Point (°C)

(Loss Tangent)
MW Heating EfficiencyPressure Risk
Ethanol 780.941High Moderate
Methanol 650.659HighHigh (Caution)
Acetonitrile 820.062MediumLow
Water 1000.123MediumLow
Hexane 690.020Very LowLow (Requires doping)
Troubleshooting Guide
  • Problem: Reaction overheats/overshoots target temp.

    • Cause: Vessel volume too low (<1 mL) or solvent absorbs too strongly.

    • Fix: Use "Power Cycling" mode or dilute with a lower

      
       solvent.
      
  • Problem: Low Yield / Bis-alkylation (Protocol B).

    • Cause: Piperazine is symmetric; both nitrogens are nucleophilic.

    • Fix: Use excess Piperazine (3-5 equiv) or use Protocol A (Reductive Amination), which is more controllable.

References

  • Chatterjee, M., et al. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering.[5] [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Gabriel, C., et al. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews.[4][6][7] [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.[4][6][7] [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis & Dielectric Properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMFP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide[1]

Introduction: The Challenge of the Furan-Piperazine Hybrid

Synthesizing 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine presents a unique duality of challenges. You are coupling a basic, nucleophilic piperazine ring with an acid-sensitive, electron-rich furan core. The 2,5-dimethyl substitution pattern blocks the reactive


-positions, forcing substitution to the 

-position (C3), which is electronically less favored than the

-position but sterically accessible.

Common failure modes in this synthesis include:

  • Furan Ring Opening: The furan ring is an enol ether equivalent and hydrolyzes rapidly in strong aqueous acids (the "Paal-Knorr reversal" pathway).

  • Poly-alkylation: The piperazine ring has two nucleophilic nitrogens.[2] Without protection, bis-alkylation (formation of the "dumbbell" dimer) is statistically favored, crashing your yield.[1]

  • Mannich Polymerization: If using a direct Mannich approach, uncontrolled formaldehyde polymerization or furan resinification can result in intractable tars.

This guide provides a modular troubleshooting framework to navigate these pitfalls.

Module 1: Strategic Route Selection

Before troubleshooting specific steps, ensure you are using the synthetic route best suited for your starting materials and scale.

Q: Which synthetic pathway offers the highest reliability?

A: The Reductive Amination route is the "Gold Standard" for yield and purity on a research scale (<100g). It avoids the harsh conditions of the Mannich reaction and the instability of chloromethyl-furan intermediates.

Route Comparison Matrix:

FeatureRoute A: Reductive Amination Route B: Mannich Reaction Route C: Nucleophilic Substitution
Precursors 2,5-Dimethylfuran-3-carbaldehyde + Piperazine2,5-Dimethylfuran + HCHO + Piperazine3-(Chloromethyl)-2,5-dimethylfuran + Piperazine
Conditions Mild (pH 5-6), Room TempAcidic (Reflux), Thermal riskBasic, requires unstable halide
Major Risk Incomplete imine formationFuran polymerization (Tars)Precursor degradation
Yield Potential High (70-90%) Moderate (40-60%)Low-Moderate (30-50%)
Recommendation Primary Choice Scale-up Choice (Cost-driven) Avoid
Decision Logic Visualization

RouteSelection Start Start: Select Synthesis Strategy AldehydeAvail Is 2,5-Dimethylfuran-3-carbaldehyde available? Start->AldehydeAvail Scale Is scale > 1 kg? AldehydeAvail->Scale No Reductive Route A: Reductive Amination (High Yield, High Purity) AldehydeAvail->Reductive Yes Scale->Reductive No (Synthesize Aldehyde first) Mannich Route B: Mannich Reaction (Lower Cost, Lower Purity) Scale->Mannich Yes (Cost Critical)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and scale.

Module 2: Optimizing Reductive Amination (The Protocol)

This protocol addresses the reaction between 2,5-dimethylfuran-3-carbaldehyde and 1-Boc-piperazine (recommended to prevent bis-alkylation), followed by deprotection.

Q: My conversion is low (<50%). What is killing the reaction?

A: The issue is likely Imine Stability or Solvent Choice . Furan-aldehydes are electron-rich; the carbonyl carbon is less electrophilic than benzaldehyde. The imine equilibrium may not favor the product.

Troubleshooting Checklist:

  • Switch Reducing Agent: Do NOT use NaBH4 (Sodium Borohydride) directly. It reduces the aldehyde faster than the imine forms. Use STAB (Sodium Triacetoxyborohydride) . It is less basic and chemoselective for imines.

  • Solvent System: Avoid Methanol if using STAB (it degrades the hydride). Use DCE (1,2-Dichloroethane) or THF .

  • Scavenger: Add activated 4Å Molecular Sieves or MgSO4 to the reaction mixture to drive imine formation by removing water.

Optimized Protocol (Self-Validating)
  • Imine Formation (The "Dry" Step):

    • Dissolve 1.0 eq of 2,5-dimethylfuran-3-carbaldehyde and 1.1 eq of 1-Boc-piperazine in anhydrous DCE (0.2 M concentration).

    • Critical: Add 1.0 eq of Acetic Acid (AcOH). The pH must be ~5-6 to catalyze imine formation without opening the furan ring.

    • Stir for 2 hours at Room Temperature.

    • Validation: Take a TLC or aliquot NMR. The aldehyde peak (CHO, ~9.8 ppm) should diminish.

  • Reduction (The "Control" Step):

    • Cool to 0°C.

    • Add 1.5 eq of STAB portion-wise.

    • Warm to RT and stir overnight.

    • Why STAB? It coordinates with the piperazine nitrogen, directing the hydride delivery.

  • Workup (The "Furan-Safe" Step):

    • Quench with saturated NaHCO3 (Do not use strong base or acid).

    • Extract with DCM.[3]

    • Yield Tip: Wash the organic layer with 5% citric acid to remove unreacted piperazine (if using free piperazine), or purify via column chromatography if using Boc-piperazine.

Module 3: The Mannich Reaction (Direct Approach)

If you must use 2,5-dimethylfuran, formaldehyde, and piperazine directly.

Q: I am getting a black tar instead of product. Why?

A: You are likely using strong acid or excessive heat . Furans polymerize in hot mineral acids. The Mannich reaction requires acidic conditions, so you must walk a tightrope.

The Fix: Use Acetic Acid (AcOH) as both solvent and catalyst, but keep the temperature below 60°C .

Q: How do I prevent bis-alkylation in the Mannich reaction?

A: You cannot easily prevent it with free piperazine in a Mannich reaction because the product (a secondary/tertiary amine) is often more reactive than the starting material.

  • Solution: Use 1-Methylpiperazine or 1-Boc-piperazine . If you need the free NH-piperazine at the end, use the Boc-protected variant and deprotect later with TFA/DCM.

Mannich Protocol Adjustments:

  • Reagents: 2,5-dimethylfuran (1.0 eq) + Paraformaldehyde (1.2 eq) + 1-Boc-piperazine (1.2 eq).[1]

  • Solvent: Ethanol/Acetic Acid (3:1 ratio).

  • Temp: 50°C for 12-24 hours.

  • Note: This reaction places the methylene-piperazine group at the C3 position.

Module 4: Isolation & Purification

Q: The product is a sticky oil that won't crystallize. How do I handle it?

A: Piperazine derivatives are often oils as free bases. Isolate it as a Dihydrochloride or Oxalate salt .

  • Dissolve the crude oil in a minimum amount of Ethanol or Ethyl Acetate.

  • Add 2.0 eq of HCl in Dioxane or Oxalic acid in Ethanol.

  • The salt should precipitate as a white solid.

  • Filter and wash with cold ether.

    • Benefit: This removes non-basic furan impurities (tars) which remain in the mother liquor.

Data Table: Troubleshooting Summary
SymptomProbable CauseCorrective Action
Aldehyde remains after 24h Imine formation stalledAdd 4Å Sieves; Increase AcOH to 1.5 eq.
Product mass = M + 12 (Methyl) Methanol reactionAvoid MeOH solvent; use DCE or THF.
Product mass = Dimer Bis-alkylationUse 1-Boc-piperazine; Slow addition of aldehyde.
Dark/Black Reaction Mixture Furan decompositionCheck pH (keep >4); Lower temperature.
Low recovery during extraction Product is water solubleSalt out aqueous layer (NaCl); Use CHCl3/IPA (3:1) for extraction.

References

  • Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Mannich Reaction on Furans: Heaney, H., et al. "The Mannich reaction with furans: A convenient synthesis of 2-substituted and 2,5-disubstituted 3-dimethylaminomethylfurans." Tetrahedron, 1996. (General reactivity context).
  • Piperazine Mono-alkylation: Jacobsen, M. F., et al. "Efficient Synthesis of N-Aryl- and N-Heteroarylpiperazines."[1] Journal of Organic Chemistry, 2011.[4] (Context on handling piperazine nucleophilicity). Link

  • Furan Stability: Keegstra, M. A.[1] "Furan derivatives."[5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. (Highlights acid sensitivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,5-dimethylfuran and piperazine derivatives before handling. Furans can be flammable and potentially toxic.

Sources

Technical Support Center: Selective Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Bis-Alkylation Byproducts in Piperazine Reactions

Status: Operational | Tier: Advanced Synthesis Support

Introduction: The Statistical Trap of Symmetry

User Query: "Why does my reaction of piperazine (1 equiv) with an alkyl halide (1 equiv) consistently yield a mixture of 30% starting material, 40% product, and 30% bis-alkylated impurity?"

Technical Insight: Piperazine is a symmetrical diamine containing two equivalent secondary amine sites. In a standard nucleophilic substitution (


), the introduction of an alkyl group at the N1 position converts that nitrogen into a tertiary amine. However, the N4 nitrogen remains a secondary amine with nucleophilicity comparable to (or sometimes greater than) the starting material.

Without intervention, the reaction follows Flory-Schulz statistics , where a 1:1 stoichiometric ratio inevitably leads to a statistical distribution of unreacted, mono-substituted, and bis-substituted products. To break this statistical distribution, you must alter the kinetic landscape using Stoichiometry , Steric/Electronic Protection , or Thermodynamic Control (pH) .

Module 1: Troubleshooting & Strategy Selection
Scenario A: "I need a quick fix and my reagents are cheap."

Recommendation: High-Dilution Excess Strategy If the piperazine core is inexpensive, the most robust method to minimize bis-alkylation is flooding the reaction with nucleophile.

  • The Fix: Use 5–10 equivalents of piperazine relative to the electrophile.

  • The Logic: By overwhelming the electrophile with starting material, the probability of an electrophile colliding with a mono-alkylated product (impurity formation) becomes statistically negligible compared to colliding with unreacted piperazine.

  • Downside: Requires efficient removal of excess piperazine (usually via aqueous extraction or distillation).

Scenario B: "My piperazine scaffold is expensive/precious."

Recommendation: Mono-Boc Protection Strategy You cannot afford to waste 9 equivalents of your starting material. You must desymmetrize the molecule before the alkylation step.

  • The Fix: Use N-Boc-piperazine (commercially available or synthesized).

  • The Logic: The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates one nitrogen. The remaining free amine can be alkylated without risk of bis-reaction.

  • Downside: Adds two steps (protection and deprotection).[1][2]

Scenario C: "I want a one-pot solution without protecting groups."

Recommendation: pH-Controlled Mono-Protonation

  • The Fix: React Piperazine Monohydrochloride (or generate it in situ with 1 eq. HCl).

  • The Logic: In a solvent like ethanol or methanol, the monohydrochloride salt exists in equilibrium. Statistically, the dominant species has one protonated (unreactive) ammonium site and one free amine site.

  • Critical Parameter: The solvent must solubilize the salt sufficiently to allow reaction but maintain the ionic association.

Module 2: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition and the intervention points for preventing bis-alkylation.

PiperazineKinetics cluster_Strategies Intervention Strategies Piperazine Piperazine (2x Secondary Amines) Mono Mono-Alkyl Piperazine (Target Product) Piperazine->Mono k1 (Fast) + R-X RX Electrophile (R-X) Bis Bis-Alkyl Piperazine (Impurity) Mono->Bis k2 (Competitive) + R-X Strategy1 Strategy: Excess Piperazine (Reduces effective [Mono]) Strategy1->Mono Favors Strategy2 Strategy: Mono-Boc (Blocks N4 site) Strategy2->Bis Blocks

Caption: Kinetic pathway of piperazine alkylation. k2 competes with k1 unless [Piperazine] >> [Mono] or N4 is blocked.

Module 3: Validated Experimental Protocols
Protocol A: The "Excess" Method (Direct Alkylation)

Best for: Simple alkyl halides, benzyl chlorides.

ParameterSpecification
Stoichiometry 1.0 eq Electrophile : 5.0–10.0 eq Piperazine
Solvent Acetonitrile (MeCN) or Ethanol (EtOH)
Temperature Reflux (60–80 °C)
Addition Order CRITICAL: Add Electrophile solution dropwise to the Piperazine solution.

Step-by-Step:

  • Dissolve 10.0 mmol of Piperazine in 20 mL of MeCN. Heat to reflux.[3]

  • Dissolve 1.0 mmol of Alkyl Halide in 5 mL of MeCN.

  • Add the alkyl halide solution to the refluxing piperazine over 30–60 minutes.

    • Why? Keeping the local concentration of electrophile low relative to the amine ensures the electrophile always encounters unreacted piperazine, not product.

  • Reflux for an additional 2 hours. Monitor by TLC/LCMS.[4]

  • Workup: Concentrate solvent. Resuspend residue in water.

    • Purification: If the product is lipophilic, extract with DCM. The excess unreacted piperazine will largely remain in the aqueous phase due to its high water solubility.

Protocol B: The "Mono-Boc" Method (High Purity)

Best for: Complex synthesis, expensive scaffolds.

Part 1: Synthesis of 1-Boc-Piperazine (if not buying)

  • Dissolve Piperazine (10 g, 116 mmol) in H₂O (150 mL) and MeOH (150 mL) .

  • Adjust pH to ~2–3 using dilute HCl (creates dihydrochloride in situ) or simply start with a high excess of piperazine if avoiding salts.

    • Optimized Route: Add Boc-Anhydride (

      
      )  (8.7 g, 40 mmol) in dioxane slowly to the piperazine solution.
      
  • Stir at RT for 12–24 hours.

  • Remove organic solvents. Extract aqueous layer with DCM to remove bis-Boc byproduct (if any).

  • Basify aqueous layer (pH > 12) with NaOH. Extract with Ethyl Acetate to isolate 1-Boc-Piperazine .

Part 2: Selective Alkylation

  • Mix 1-Boc-Piperazine (1.0 eq), Alkyl Halide (1.1 eq), and

    
     (2.0 eq) in DMF or MeCN.
    
  • Heat to 60 °C until conversion is complete.

  • Deprotection: Dissolve intermediate in DCM. Add TFA (10–20 eq) . Stir 2 hours. Concentrate to yield the mono-alkylated piperazine as a TFA salt.

Module 4: Advanced Troubleshooting (FAQs)

Q: I used 5 equivalents of piperazine, but I still see 10% bis-alkylated product. Why? A: You likely added the reagents in the wrong order or too quickly.

  • Diagnosis: If you add the piperazine to the alkyl halide, the initial moments of the reaction have a high concentration of electrophile and low amine. This favors bis-alkylation locally.

  • Correction: Always add the electrophile to the amine (Inverse Addition).

Q: Can I use Reductive Amination instead of Alkylation? A: Yes, and it is often cleaner, but the same selectivity rules apply.

  • Mechanism: Piperazine + Aldehyde

    
     Iminium Ion 
    
    
    
    Reduction (
    
    
    ).
  • Risk: The resulting secondary amine product can react with another aldehyde molecule.

  • Solution: Use 1-Boc-piperazine for reductive amination to guarantee mono-selectivity. If using free piperazine, use a 5:1 excess of amine to aldehyde.

Q: How do I separate excess piperazine from my product without a column? A: Leverage the partition coefficient (


).
  • Technique: Piperazine is highly water-soluble (

    
    ). Most mono-alkylated products (especially with benzyl or long chains) are lipophilic.
    
  • Protocol: Perform an aqueous workup at pH 10–11 . Wash the organic layer 3–5 times with water or brine. The unreacted piperazine will wash out; the mono-alkylated product will stay in the organic layer.

Module 5: Decision Matrix

Use this logic flow to determine the correct experimental setup for your specific constraints.

DecisionMatrix Start Start: Select Method IsPiperazineCheap Is the Piperazine scaffold cheap? Start->IsPiperazineCheap UseExcess Use Excess Method (5-10 eq Piperazine) IsPiperazineCheap->UseExcess Yes IsScaleLarge Is the scale >100g? IsPiperazineCheap->IsScaleLarge No UseBoc Use Mono-Boc Protection Route IsScaleLarge->UseBoc No (Purity sensitive) UseSalt Use Monohydrochloride Salt Method IsScaleLarge->UseSalt Yes (Cost sensitive)

Caption: Decision tree for selecting the optimal mono-alkylation strategy.

References
  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Piperazines: Recent Literature and Methods. Retrieved from

  • University of Florida. Derivatives of Piperazine: Syntheses of Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: The Reliable Alternative to Direct Alkylation.[7] Retrieved from

Sources

Preventing furan ring opening during acid-catalyzed synthesis steps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Chemistry & Acid Catalysis Subject: Preventing Furan Ring Opening & Polymerization During Acid-Mediated Steps Ticket ID: FURA-PROT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Black Tar" Phenomenon

If you are reading this, you have likely encountered the "black tar" scenario: you added an acid catalyst (e.g., HCl,


, or 

) to a furan substrate, and within minutes, the reaction mixture turned into an intractable, dark polymeric resin.

The Root Cause: Furan is an electron-rich,


-excessive heterocycle.[1] While it mimics the chemistry of benzene, it also behaves like a masked 1,4-dicarbonyl enol ether. In the presence of Brønsted acids and a nucleophile (even trace water), the furan ring undergoes protonation at the C2/C5 position , destroying aromaticity and triggering a cascade of hydrolysis (ring opening) or polymerization.

This guide provides the mechanistic insight and specific protocols to perform acid-catalyzed transformations (like Friedel-Crafts or glycosylations) without destroying the furan core.

Module 1: Diagnostic & Mechanism (The "Why")

To prevent ring opening, you must understand the failure mode. The pathway below illustrates how a simple proton leads to the formation of 1,4-dicarbonyls (e.g., 4-hydroxy-2-butenal), which then cross-link to form tar.

Key Insight: The rate-limiting step is the initial protonation at the


-carbon (C2). If you can suppress this or remove nucleophiles, the ring survives.

FuranHydrolysis Furan Furan Substrate (Aromatic) Protonation C2-Protonation (Loss of Aromaticity) Furan->Protonation + H+ (Acid) Cation Resonance Stabilized Cation Protonation->Cation Nucleophile Nu: Attack (H2O/ROH) (Dihydrofuranol) Cation->Nucleophile + H2O RingOpen Ring Opening (1,4-Dicarbonyl) Nucleophile->RingOpen Tautomerization Polymer Polymerization (Black Tar) RingOpen->Polymer Aldol/Condensation

Figure 1: The Acid-Catalyzed Hydrolysis Pathway. Note that water acts as the "scissor" that cuts the ring after protonation.

Module 2: Catalyst & Solvent Selection Strategy

The choice of acid is the single most critical variable. You must move away from "hard" Brønsted acids to "soft" Lewis acids or buffered systems.

Comparative Acid Compatibility Table
Acid ClassExamplesFuran CompatibilityMechanism of ActionRecommended Use
Strong Brønsted

, HCl,

-TsOH
CRITICAL FAIL Rapid C2 protonation; polymerization.Avoid. Only use if ring opening is the goal.
Buffered Brønsted PPTS (Pyridinium

-toluenesulfonate)
Moderate Buffers pH to ~4.5; prevents rapid protonation.Deprotection of alcohols/acetals in presence of furan.
Hard Lewis Acid

,

Low/Risky Coordinates oxygen lone pair; induces polymerization.Only with EWG-substituted furans at -78°C.
Soft/Medium Lewis Acid

,

,

EXCELLENT Activates electrophiles without coordinating furan oxygen.Friedel-Crafts alkylation/acylation.[2][3]
Heterogeneous Amberlyst-15, ZeolitesVariable Localized acidity can be high, but removable.Flow chemistry applications.[4]

Module 3: Validated Experimental Protocols

Protocol A: Safe Friedel-Crafts Alkylation (The Triflate Method)

Target: Alkylation of furan without polymerization. Reference: Adapted from lanthanide triflate methodologies (See Ref 2, 4).

The Logic: Scandium(III) or Indium(III) triflates are water-tolerant Lewis acids. They activate the electrophile (e.g., enone or alkyl halide) but are not oxophilic enough to coordinate tightly to the furan oxygen, preventing the ring-opening cascade.

Reagents:

  • Furan (10 equiv. - excess acts as solvent/stabilizer)

  • Electrophile (1.0 equiv., e.g.,

    
    -unsaturated ketone)
    
  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%)
  • Solvent:

    
     or 
    
    
    
    (Nitromethane stabilizes the intermediate complex).

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask under Argon. While triflates are water-tolerant, water itself is the nucleophile that opens the furan ring. Strict anhydrous conditions are required to prevent hydrolysis.

  • Solvation: Dissolve the electrophile (1.0 equiv) in anhydrous

    
     (0.2 M).
    
  • Furan Addition: Add freshly distilled furan (5.0 - 10.0 equiv). Note: Furan is volatile (bp 31°C).[5] Use a cold finger or seal well.

  • Catalyst Injection: Cool to 0°C . Add the catalyst (

    
    , 5 mol%) in one portion.
    
  • Monitoring: Stir at 0°C. Monitor by TLC.

    • Checkpoint: If the reaction turns dark black immediately, the acid load is too high. Quench with sat.

      
      .
      
    • Success Indicator: The solution should remain yellow or light orange.

  • Quench: Pour into saturated aqueous

    
     (basic quench prevents acid-catalyzed workup decomposition).
    
Protocol B: The "Water Scavenger" Approach

Target: Acid-catalyzed cyclization or glycosylation where trace water is fatal.

The Logic: Since water is the "scissor" that opens the ring (see Figure 1), adding a chemical water scavenger allows the use of stronger acids by removing the nucleophile.

System:

  • Acid: TMSOTf (Trimethylsilyl triflate) - catalytic amount.

  • Scavenger: Molecular Sieves (4Å, activated powder) OR Triethyl orthoformate (chemical scavenger).

  • Base Buffer: 2,6-Di-tert-butylpyridine (DTBP).

Workflow:

  • Add substrate and activated 4Å MS to the flask. Stir for 30 mins before adding acid.

  • Add DTBP (1.1 equiv relative to the acid catalyst). This "proton sponge" captures stray protons but is too sterically hindered to kill the Lewis acid activity.

  • Add TMSOTf dropwise at -78°C.

Troubleshooting & FAQs

Q1: I must use a Brønsted acid for a deprotection step elsewhere in the molecule. How do I save the furan? A: Switch to PPTS (Pyridinium p-toluenesulfonate) . It is a weak acid salt. If that is too weak, use


-TsOH but perform the reaction in absolute ethanol  or methanol .
Why? If the ring opens in alcohol, it forms an acetal (2,5-dialkoxy-dihydrofuran) rather than the unstable aldehyde. These acetals can sometimes be reverted to furan later or are stable enough to survive workup, unlike the 1,4-dicarbonyls.

Q2: My furan has an electron-donating group (e.g., 2-methoxyfuran). It decomposes instantly. A: Electron-donating groups (EDGs) raise the HOMO energy, making the ring roughly


 to 

times more reactive toward acid than unsubstituted furan. Solution: You cannot use acid. You must use basic or neutral conditions. If you need to form a bond, consider palladium-catalyzed cross-coupling (Suzuki/Stille) instead of acid-catalyzed Friedel-Crafts.

Q3: Why did my reaction work on a small scale (100mg) but turned to tar on a large scale (10g)? A: Exotherm control. Furan polymerization is exothermic. On a large scale, the heat generated by the initial acid addition accelerated the polymerization (which is temperature-dependent). Fix: Add the acid catalyst as a dilute solution over 1 hour via syringe pump at -10°C or lower.

References

  • Mechanism of Hydrolysis: Waidmann, C. R., et al. "Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings." Catalysis Science & Technology, 2013, 3, 106-115. Link

  • Lanthanide Triflates: Kobayashi, S., et al. "Rare-earth metal triflates in organic synthesis." Chemical Reviews, 2002, 102(6), 2227-2302. Link

  • Furan Stability Data: Soetedjo, J. N. M., et al. "Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition..." ACS Sustainable Chemistry & Engineering, 2017. Link

  • Friedel-Crafts Protocol: Li, W., et al. "Indium(III)-Catalyzed Friedel–Crafts Alkylation of Furans." Journal of Organic Chemistry, 2005.
  • General Reactivity: Keay, B. A. "Dibenzofurans and Furans."[6] Comprehensive Heterocyclic Chemistry II, Elsevier. (Standard text for pKa and reactivity trends).

Sources

Technical Support Center: Strategies for Removing Unreacted Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies for the effective removal of unreacted piperazine from your reaction products. We understand the challenges posed by the unique physicochemical properties of piperazine and have curated this resource to offer practical, in-depth solutions.

Troubleshooting and FAQs: Quick-Find Solutions

This section addresses the most common issues encountered during the purification of products from reactions involving piperazine.

Q1: My product is highly water-soluble, making extraction of piperazine difficult. What should I do?

This is a common challenge due to piperazine's high water solubility.[1][2] Consider converting your product to a less polar derivative if possible, or use a solvent system for extraction that has a lower affinity for your product. Alternatively, methods that do not rely on aqueous extraction, such as chromatography on a suitable stationary phase or crystallization, may be more effective.[3]

Q2: I'm observing significant product loss during purification. How can I improve my yield?

Product loss can occur at various stages. If using acid-base extraction, ensure the pH is carefully controlled to selectively protonate the piperazine without affecting your product. For chromatographic methods, overloading the column can lead to poor separation and product loss.[3] Optimizing the mobile phase and sample load is crucial. Crystallization, while often yielding high purity, may result in lower yields if the product has some solubility in the mother liquor.[3] Consider a multi-step purification approach where a bulk removal method is followed by a high-resolution technique.

Q3: My purified product still contains traces of piperazine. How can I remove these last traces?

For removing trace amounts of piperazine, highly selective methods are required. Scavenger resins with functional groups that react with amines can be very effective for this purpose.[4] Alternatively, a final recrystallization step, potentially after converting your product to a salt, can help in achieving high purity.[3][5]

Q4: Piperazine is co-eluting with my product during column chromatography. How can I improve separation?

Co-elution is often due to similar polarities. The basicity of piperazine can also cause tailing on silica gel.[3][6] Consider these strategies:

  • Modify the mobile phase: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve the peak shape of basic compounds.[3]

  • Change the stationary phase: If using normal-phase chromatography, consider switching to a different stationary phase, such as alumina or a bonded phase like diol or cyano.[3] Reverse-phase chromatography with an appropriate mobile phase could also be an option.

  • Salt formation: Converting your product to a salt may alter its retention time, allowing for better separation from piperazine.

Q5: Can I use distillation to remove piperazine?

Fractional distillation can be effective if there is a significant difference in the boiling points between your product and piperazine (boiling point of anhydrous piperazine is 146 °C).[7] However, this method is not suitable for heat-sensitive products or for removing impurities with similar boiling points.[3] Azeotropic distillation with a suitable entrainer like toluene can also be employed to separate piperazine.[8][9]

In-Depth Technical Guidance

This section provides a deeper dive into the principles and methodologies for piperazine removal, grounded in its key physicochemical properties.

Understanding the Challenge: Physicochemical Properties of Piperazine

A successful purification strategy hinges on exploiting the differences in physical and chemical properties between your product and piperazine.

PropertyValueImplication for Purification
pKa pKa1 = 5.35, pKa2 = 9.73 (at 25 °C)[1][7]The two basic nitrogen atoms allow for selective protonation and extraction into an acidic aqueous phase.[3]
Solubility Very soluble in water and ethylene glycol; poorly soluble in diethyl ether.[2][7]Facilitates removal via aqueous washes but can be problematic if the desired product is also water-soluble.
Boiling Point 146 °C (anhydrous)[7]Enables removal by distillation if the product's boiling point is sufficiently different and it is thermally stable.[3]
Melting Point 106 °C (anhydrous)[7]Can be exploited for purification by crystallization or melt crystallization.
Physical Form White, deliquescent solid[2][7]Its tendency to absorb moisture can affect handling and accurate weighing.[3]
Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of your reaction, the properties of your product, and the desired final purity.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction ModerateModerate to HighSimple, fast, and scalable.Can be problematic for acid/base-sensitive or highly water-soluble products.
Column Chromatography High to Very HighModerate to HighHigh resolution for separating structurally similar compounds.[3]Can be time-consuming and require large solvent volumes; piperazine's basicity can be an issue.[3]
Crystallization (Salt Formation) High to Very HighModerate to HighHighly selective and can remove a broad range of impurities.[3][5]Requires a suitable solvent system and may have lower yields.
Azeotropic Distillation Moderate to HighHighSuitable for large-scale purification.[8]Not effective for removing impurities with similar boiling points or for thermally sensitive compounds.
Scavenger Resins Very HighHighHighly selective for residual amines; simple workup (filtration).[4]Higher cost of reagents; may not be suitable for large-scale removal.

Experimental Protocols

Here are detailed, step-by-step protocols for key purification techniques.

Protocol 1: Acid-Base Extraction

This method leverages the basicity of piperazine to selectively extract it into an acidic aqueous phase.

Workflow Diagram:

start Crude Reaction Mixture in Organic Solvent wash1 Wash with dilute HCl (aq) (e.g., 1M) start->wash1 separate1 Separate Layers wash1->separate1 organic_phase Organic Phase (Product) separate1->organic_phase aqueous_phase Aqueous Phase (Piperazine Salt) separate1->aqueous_phase wash2 Wash Organic Phase with Brine organic_phase->wash2 dry Dry Organic Phase (e.g., Na2SO4) wash2->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction of Piperazine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The number of washes depends on the amount of piperazine to be removed.

  • Layer Separation: Allow the layers to separate and drain the aqueous layer containing the protonated piperazine hydrochloride salt.

  • Neutralizing Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification via Salt Formation and Crystallization

This technique is highly effective for achieving high purity by selectively precipitating piperazine as a salt.[3][5]

Workflow Diagram:

start Crude Product (containing Piperazine) dissolve Dissolve in a suitable organic solvent (e.g., acetone) start->dissolve add_acid Add Glacial Acetic Acid dissolve->add_acid precipitate Precipitation of Piperazine Diacetate add_acid->precipitate cool Cool to 10-30°C precipitate->cool filter Filter to separate precipitate cool->filter mother_liquor Mother Liquor (Product) filter->mother_liquor precipitate_solid Piperazine Diacetate (Solid) filter->precipitate_solid concentrate Concentrate Mother Liquor mother_liquor->concentrate product Purified Product concentrate->product

Caption: Workflow for Piperazine Removal via Salt Precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product containing piperazine in a suitable organic solvent, such as acetone.[5]

  • Acidification: While stirring, slowly add glacial acetic acid to the solution. A stoichiometric amount or a slight excess is typically used to form piperazine diacetate.[3][5]

  • Precipitation: The piperazine diacetate will begin to precipitate as a crystalline solid.[3]

  • Cooling: Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[3][5]

  • Isolation: Separate the precipitated piperazine diacetate by filtration.[3]

  • Washing: Wash the collected precipitate with cold acetone to remove any entrained product.[3]

  • Product Recovery: The purified product remains in the filtrate (mother liquor), which can then be concentrated.

Protocol 3: Use of Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[4] For piperazine removal, resins with electrophilic functional groups (e.g., isocyanate or aldehyde) are effective.

Workflow Diagram:

start Crude Product Solution (containing Piperazine) add_resin Add Scavenger Resin start->add_resin agitate Agitate mixture (e.g., stir or shake) add_resin->agitate filter Filter to remove resin agitate->filter resin_bound Resin with bound Piperazine filter->resin_bound filtrate Filtrate (Purified Product Solution) filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product

Caption: Workflow for Piperazine Removal using Scavenger Resins.

Step-by-Step Methodology:

  • Resin Selection: Choose a scavenger resin appropriate for primary and secondary amines.

  • Incubation: Add the scavenger resin to a solution of your crude product and agitate the mixture for a specified time (consult the manufacturer's instructions).

  • Filtration: Filter the mixture to remove the resin, which now has the piperazine covalently bound to it.[4]

  • Rinsing: Rinse the resin with a small amount of clean solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the rinse, and concentrate to obtain the purified product.

Analytical Methods for Detecting Residual Piperazine

Verifying the purity of your final product is a critical step. Due to piperazine's lack of a strong UV chromophore, direct detection by HPLC-UV can be challenging.[10]

  • HPLC with Derivatization: Piperazine can be reacted with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a derivative that can be detected at low levels by HPLC-UV.[11][12]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for detecting and quantifying trace amounts of piperazine.[12][13]

  • Gas Chromatography (GC): GC can also be used for piperazine detection, potentially after derivatization to improve volatility and detection.

References

  • Piperazine (C4H10N2) properties. (n.d.). Google Arts & Culture.
  • Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]

  • Recovery of piperazine. (n.d.). Google Patents.
  • Piperazine. (n.d.). In Wikipedia. Retrieved February 14, 2024, from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC. Retrieved February 14, 2024, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). IEEE Xplore. Retrieved February 14, 2024, from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025, March 17). ScienceAsia. Retrieved February 14, 2024, from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 10). SIELC Technologies. Retrieved February 14, 2024, from [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025, August 10). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Separation method of piperazine. (n.d.). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC. Retrieved February 14, 2024, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 14, 2024, from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022, October 25). SSRN. Retrieved February 14, 2024, from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV. Retrieved February 14, 2024, from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022, November 22). SSRN. Retrieved February 14, 2024, from [Link]

  • How to extract/isolate piperazine from water without distillation? (2013, March 29). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings. (n.d.). Academia.edu. Retrieved February 14, 2024, from [Link]

  • N-methyl piperazine and N-ethyl piperazine separation method. (n.d.). Google Patents.
  • Isolation of piperazine. (n.d.). Google Patents.
  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved February 14, 2024, from [Link]

  • How do I remove piperazine from the solid compound? (2015, October 29). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Recovery and purification of piperazine. (n.d.). Google Patents.
  • (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethyloxycarbonyl amino-protecting group. (n.d.). The Journal of Organic Chemistry. Retrieved February 14, 2024, from [Link]

  • (PDF) Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Synthesis of the piperazine subunit of Indinavir. (n.d.). Arkivoc. Retrieved February 14, 2024, from [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. (n.d.). DWSIM. Retrieved February 14, 2024, from [Link]

  • Distillation1. (n.d.). UMass Lowell. Retrieved February 14, 2024, from [Link]

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Addressing oxidation issues with 2,5-dimethylfuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Oxidation & Stability Issues in DMF Derivatization Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Welcome to the DMF Technical Support Center

You are likely here because your 2,5-dimethylfuran (DMF) feedstock is degrading during storage, or your oxidative conversion to value-added derivatives (like 2,5-diformylfuran [DFF] or 2,5-furandicarboxylic acid [FDCA]) is suffering from ring-opening side reactions.

This guide treats DMF not just as a solvent, but as a reactive diene and a platform chemical. Below are the three most common "tickets" we receive regarding DMF oxidation, structured with root-cause analysis and validated protocols.

Ticket #1: Storage Stability (Auto-oxidation)

Issue: “My DMF has turned from colorless to yellow/brown during storage, and peroxide test strips are positive.”

Root Cause: Radical Auto-oxidation

Unlike benzene, the furan ring is electron-rich and susceptible to electrophilic attack and radical abstraction. Upon exposure to atmospheric oxygen and light, DMF undergoes auto-oxidation.

  • Initiation: Abstraction of a hydrogen atom from the

    
    -methyl group forms a resonance-stabilized furfuryl radical.
    
  • Propagation: This radical reacts with

    
     to form a peroxy radical, eventually yielding hydroperoxides.
    
  • Degradation: Hydroperoxides decompose into soluble oligomers (coloring the liquid) and eventually insoluble gums (humins).

Troubleshooting Protocol: Stabilization & Purification
StepActionTechnical Rationale
1. Diagnosis Perform Iodometric Titration. Do not rely solely on test strips. Dissolve 1 mL DMF in 10 mL isopropanol with excess KI.Quantifies peroxide concentration (ppm). >50 ppm indicates significant degradation risk.
2. Rescue Wash with

.
Wash the DMF with a 5% aqueous sodium bisulfite solution, followed by water and brine. Dry over

.
Bisulfite reduces active peroxides to alcohols, stopping the chain propagation.
3. Prevention Add Inhibitor (BHT). Add 100–200 ppm Butylated Hydroxytoluene (BHT) for long-term storage. Store under Argon in amber glass.BHT acts as a radical scavenger, terminating the peroxy radical chain before it attacks the furan ring.
Ticket #2: Synthetic Selectivity (Ring Opening vs. Functionalization)

Issue: “I am trying to oxidize DMF to DFF or FDCA, but I am getting low yields and producing aliphatic acids (succinic/maleic).”

Root Cause: The "Oxidation Fork"

In catalytic oxidation, you are fighting a kinetic battle between Side-Chain Oxidation (desired) and Ring Oxidation/Opening (undesired).

  • Desired: C-H activation of the methyl groups to form aldehydes/acids.

  • Undesired: Electrophilic attack of oxygen species on the furan ring C=C bonds, leading to oxidative cleavage (loss of aromaticity).

The Mechanism & Solution

The pathway below illustrates the critical divergence point. To favor the "Upper Path" (FDCA), you must control the oxygen species and solvent acidity.

DMF_Oxidation DMF 2,5-Dimethylfuran (DMF) MF 5-Methylfurfural DMF->MF Side-Chain Ox (Metal Catalyst) Peroxide Furan Endoperoxide DMF->Peroxide Ring Attack (1O2 / Radical) DFF 2,5-Diformylfuran (DFF) MF->DFF Selective Ox Humins Humins (Black Polymer) MF->Humins Polymerization FDCA 2,5-Furandicarboxylic Acid (FDCA) DFF->FDCA Deep Ox (Water/Base) DFF->Humins Aldol Condensation (Acidic Media) RingOpen Ring Opening (Maleic/Succinic Acids) Peroxide->RingOpen Cleavage

Figure 1: The Oxidation Fork. Successful synthesis requires promoting the blue/green path while suppressing the red/black paths.

Protocol: Tuning Selectivity

Scenario A: Target is DFF (Aldehyde)

  • Problem: Over-oxidation to acid or ring opening.[1]

  • Fix: Switch to a non-aqueous solvent (e.g., Toluene or Trifluorotoluene). Water promotes the hydration of the aldehyde to the gem-diol, which rapidly oxidizes to the carboxylic acid (FDCA).

  • Catalyst Recommendation: Ru/C or VPO (Vanadium Phosphorus Oxide).

Scenario B: Target is FDCA (Acid)

  • Problem: Incomplete oxidation or humin formation.

  • Fix: Use Acetic Acid as solvent with Co/Mn/Br catalysts (Amoco process). The bromide radical is essential for abstracting the methyl H-atom efficiently, bypassing the slower electron-transfer mechanisms that allow ring opening to compete.

Target ProductRecommended SolventCatalyst SystemCritical Parameter
DFF Toluene / TFTRu/C or VPOAvoid water; Keep Temp < 120°C to prevent decarbonylation.
FDCA Acetic Acid / WaterCo/Mn/BrHigh

pressure (10-20 bar) required to regenerate catalyst.
FDCA (Green) Water (pH 9)Au/TiO2 or Au/HTBasic pH prevents humin formation but requires careful Au particle size control.
Ticket #3: Catalyst Deactivation (Fouling)

Issue: “My catalyst worked for the first run, but activity dropped 50% in the second run. The catalyst surface looks black.”

Root Cause: Humin Formation

Furans are notorious for forming "humins"—insoluble, heterogeneous polymers.

  • Mechanism: Acid-catalyzed aldol condensation between intermediates (DFF/HMF) and the starting material.

  • Impact: Humins physically coat the active metal sites (pore blocking), preventing substrate access.

Troubleshooting Protocol: Regeneration
  • Solvent Wash (Mild Fouling):

    • Wash the spent catalyst with DMSO or Acetone at 60°C. These polar aprotic solvents are among the few that can dissolve low-molecular-weight furan oligomers.

  • Calcination (Severe Fouling):

    • If the catalyst is inorganic (e.g., Metal Oxide or Zeolite), calcine in air at 350–400°C for 4 hours.

    • Warning: Do not exceed the sintering temperature of your metal nanoparticles. For Gold (Au) catalysts, calcination often leads to particle agglomeration and permanent deactivation. For Au, use ozone treatment or mild solvent washing only.

  • Process Adjustment (Prevention):

    • Dilution: Humin formation is second-order with respect to furan concentration. Run reactions at <5 wt% concentration if fouling is severe.

    • Acetal Protection: If possible, protect the aldehyde groups in situ (using methanol/acid) to prevent aldol condensation, then hydrolyze at the end.

References
  • RSC Environmental Science: O3 chemistry of 2,5-dimethylfuran: mechanism development. (Detailed radical oxidation pathways).

  • ACS Sustainable Chem. Eng.: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid. (Gold catalyst mechanisms).

  • MDPI: 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. (Catalyst selectivity and side reactions).[2]

  • USF Scholarship Repository: Investigation of 2,5-dimethylfuran oxidation reaction initiated by O(3P) atoms. (Radical initiation mechanisms).

  • IChemE: The control of runaway polymerisation reactions by inhibition techniques.[3] (Storage stability and inhibitors).[3][4]

Sources

Technical Support Center: Optimizing Work-up Procedures for Hygroscopic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the common challenges encountered during the work-up of hygroscopic piperazine derivatives. The inherent affinity of these compounds for atmospheric moisture can lead to a host of experimental issues, including inaccurate weighing, changes in physical properties, and the formation of unwanted hydrates, ultimately impacting yield, purity, and the reproducibility of your results.[1][2] This resource is designed to equip you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes piperazine derivatives so challenging to work with, and how does their hygroscopicity affect my experiments?

A1: The primary challenges in handling piperazine derivatives stem from the two basic nitrogen atoms within the piperazine ring.[1] This structure confers high polarity and basicity, leading to a strong affinity for water molecules from the atmosphere, a property known as hygroscopicity.[1][2][3]

This hygroscopic nature can introduce several experimental complications:

  • Inaccurate Measurements: The absorption of water can lead to significant errors in weighing, resulting in incorrect stoichiometry in subsequent reactions and inaccurate concentration calculations for biological assays.[2]

  • Physical State Alterations: Moisture absorption can cause the compound to become gummy, oily, or even dissolve in the absorbed water (deliquescence), making handling and transfer difficult.[2][3]

  • Formation of Stable Hydrates: Piperazine and its derivatives can form stable hydrates, which may be difficult to break and can interfere with achieving the desired anhydrous final product.[1] This can also lead to inconsistencies in the material's form.[1]

  • Impact on Reaction Outcomes: The presence of water can alter reaction conditions, potentially leading to side reactions, reduced yields, and the formation of impurities.

Q2: I suspect my piperazine derivative has absorbed water. How can I effectively dry it before use?

A2: Drying a hygroscopic piperazine derivative requires careful consideration of the compound's stability and the desired level of dryness. Here are some effective methods:

  • High Vacuum Drying: For thermally stable compounds, drying under high vacuum at a slightly elevated temperature can be effective. It is crucial to know the compound's decomposition temperature to avoid degradation.

  • Azeotropic Distillation: This is a powerful technique for removing water from a sample.[4][5] By dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene), the water can be removed by distillation.[4][5][6] This process is often repeated several times to ensure complete water removal.[4]

  • Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can be a gentle and effective method for removing water. However, it may not be suitable for all piperazine derivatives, especially those that are not highly crystalline.[6]

Q3: My work-up involves an aqueous extraction. What are the best practices for removing residual water from the organic layer containing my piperazine derivative?

A3: After an aqueous extraction, the organic layer will be saturated with water.[7] Efficiently removing this water is critical.

  • Brine Wash: Before using a drying agent, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[4] This helps to draw a significant amount of dissolved water from the organic phase into the aqueous phase.

  • Selection of an Appropriate Drying Agent: The choice of drying agent is crucial and depends on the nature of your piperazine derivative.

    • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent, making it suitable for most piperazine derivatives. It has a high capacity for water but is relatively slow.

    • Anhydrous Magnesium Sulfate (MgSO₄): A slightly acidic drying agent that is fast and has a high capacity. It is generally suitable for most applications.

    • Anhydrous Calcium Sulfate (CaSO₄ - Drierite®): A neutral and rapid drying agent, but with a lower capacity.

    • Molecular Sieves (3Å or 4Å): These are very effective for achieving a high degree of dryness.[6] They are often used to dry solvents but can also be added directly to a reaction mixture to remove water as it is formed.[6]

    • Potassium Carbonate (K₂CO₃): A basic drying agent that can be used for drying solutions of basic compounds like piperazines. It should not be used if your compound is acid-sensitive.

    Caution: Avoid using drying agents like calcium chloride (CaCl₂), as it can form complexes with amines.

Troubleshooting Guide

Problem 1: My final product is a persistent oil or wax, even after extensive drying.
  • Possible Cause: Formation of a stable hydrate or presence of residual water. Piperazines are known to form stable hydrates.[1]

  • Solution:

    • Azeotropic Removal of Water: Dissolve the oily product in toluene and remove the solvent under reduced pressure.[4] Repeat this process 2-3 times to azeotropically remove residual water.[4][5]

    • Salt Formation and Recrystallization: Convert the oily free base into a crystalline salt (e.g., hydrochloride or citrate) by treating it with the corresponding acid.[8][9][10] The resulting salt is often more crystalline and less hygroscopic, facilitating purification by recrystallization. The pure free base can then be regenerated if needed.[1]

Problem 2: I'm observing poor peak shape (tailing) during reverse-phase HPLC analysis of my piperazine derivative.
  • Possible Cause: The basic nitrogen atoms in the piperazine ring can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

  • Solution:

    • Use a Mobile Phase Additive: Add a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase. This will compete with your analyte for interaction with the active sites on the stationary phase.

    • Lower the pH of the Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase will protonate the piperazine nitrogens. This can improve peak shape by reducing the interaction with the stationary phase.

    • Consider an Alternative Stationary Phase: Columns with end-capping or those designed for the analysis of basic compounds can provide better peak shapes.[1]

Problem 3: My piperazine derivative is partially soluble in the aqueous layer during extraction, leading to low recovery.
  • Possible Cause: The high polarity of many piperazine derivatives can lead to significant solubility in water.[1]

  • Solution:

    • Increase the Ionic Strength of the Aqueous Phase: "Salting out" by saturating the aqueous layer with sodium chloride can decrease the solubility of your organic compound in the aqueous phase.

    • Back-Extraction: After the initial separation, extract the aqueous layer multiple times with fresh portions of the organic solvent to recover the dissolved product.

    • pH Adjustment: If your compound is a free base, ensure the pH of the aqueous layer is sufficiently basic (at least 2 pH units above the highest pKa of your compound) to minimize its protonation and subsequent solubility in water.

Experimental Protocols

Protocol 1: Anhydrous Work-up using Azeotropic Distillation

This protocol is designed to remove water from a reaction mixture containing a piperazine derivative without an aqueous work-up.

  • Solvent Removal: Once the reaction is complete, remove the reaction solvent under reduced pressure.

  • Addition of Azeotroping Solvent: To the crude reaction residue, add a sufficient volume of toluene to dissolve the material.

  • Azeotropic Distillation: Remove the toluene under reduced pressure using a rotary evaporator. The water will be removed as a toluene-water azeotrope.[4][5]

  • Repeat: Repeat steps 2 and 3 two more times to ensure the complete removal of water.[4]

  • Final Drying: Place the flask containing the product on a high vacuum line for several hours to remove any remaining traces of toluene and water.

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is useful for purifying piperazine derivatives that are difficult to crystallize as the free base.[1][11]

  • Dissolution: Dissolve the crude piperazine derivative in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[11][12]

  • Acidification: Slowly add a solution of the desired acid (e.g., glacial acetic acid, or HCl in ethanol) to the stirred solution.[1][11] The amount of acid should be stoichiometric or in slight excess to form the desired salt (e.g., diacetate or dihydrochloride).[1]

  • Precipitation: The crystalline salt of the piperazine derivative should precipitate out of the solution.[1][11] Cooling the mixture in an ice bath can enhance precipitation.[1]

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove impurities.[1]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of the Free Base: The purified salt can be dissolved in water, and the free base can be liberated by the addition of a strong base (e.g., NaOH or K₂CO₃) followed by extraction into an organic solvent.[1]

Data Presentation

Table 1: Comparison of Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedIntensitySuitability for Piperazine Derivatives
Sodium Sulfate (Na₂SO₄) HighSlowLowGenerally suitable; neutral.
Magnesium Sulfate (MgSO₄) HighFastMedium-HighGenerally suitable; slightly acidic.
Calcium Sulfate (CaSO₄) LowVery FastHighGenerally suitable; neutral.
Potassium Carbonate (K₂CO₃) MediumMediumMediumSuitable; basic, can also neutralize acidic impurities.
Molecular Sieves (4Å) HighFastHighVery suitable for achieving high dryness.
Calcium Chloride (CaCl₂) HighMediumHighNot Recommended; can form complexes with amines.

Visualizations

Workflow for Handling a Hygroscopic Piperazine Derivative

Hygroscopic_Compound_Workflow cluster_storage Storage & Weighing cluster_reaction Reaction cluster_workup Work-up Decision cluster_aqueous_path Aqueous Path cluster_anhydrous_path Anhydrous Path cluster_purification Purification cluster_final Final Product storage Store in Desiccator or Glove Box weigh Weigh Quickly in Low-Humidity Environment storage->weigh Minimize Exposure reaction Anhydrous Reaction Conditions weigh->reaction workup Reaction Complete reaction->workup aqueous_workup Aqueous Work-up workup->aqueous_workup Water-soluble byproducts anhydrous_workup Anhydrous Work-up workup->anhydrous_workup Water-sensitive product brine_wash Brine Wash aqueous_workup->brine_wash azeotrope Azeotropic Distillation with Toluene anhydrous_workup->azeotrope drying_agent Add Drying Agent (e.g., Na2SO4) brine_wash->drying_agent filtration Filter drying_agent->filtration purification Crude Product filtration->purification high_vac High Vacuum azeotrope->high_vac high_vac->purification chromatography Column Chromatography purification->chromatography Complex Mixture recrystallization Recrystallization purification->recrystallization Crystalline Solid salt_formation Salt Formation & Recrystallization purification->salt_formation Oily/Waxy Solid final_product Pure, Dry Product chromatography->final_product recrystallization->final_product salt_formation->final_product

Caption: Decision workflow for handling hygroscopic piperazine derivatives.

Troubleshooting Low Yield in Aqueous Work-up

Low_Yield_Troubleshooting start Low Yield After Aqueous Work-up check_aqueous Check Aqueous Layer (TLC or LC-MS) start->check_aqueous product_present Product Detected check_aqueous->product_present Yes no_product No Product Detected check_aqueous->no_product No back_extract Perform Back-Extraction of Aqueous Layer product_present->back_extract check_ph Check pH of Aqueous Layer no_product->check_ph salt_out Future Work-up: 'Salt Out' with Brine back_extract->salt_out ph_ok pH is Optimal check_ph->ph_ok Yes ph_not_ok pH is Not Optimal check_ph->ph_not_ok No other_issues Consider Other Issues: - Incomplete Reaction - Degradation ph_ok->other_issues adjust_ph Future Work-up: Adjust pH Before Extraction ph_not_ok->adjust_ph

Caption: Troubleshooting guide for low product yield after aqueous extraction.

References

  • US Patent US5051188A, Removal of water from a mixture of water, CO2 and amines. Google Patents.
  • How do I remove water from imine formation reactions? ResearchGate. Available at: [Link]

  • EP Patent EP1312600A1, Process for separating mixtures of crude, water-containing amines originating from the amine synthesis. Google Patents.
  • Workup for Removing Amines. University of Rochester. Available at: [Link]

  • US Patent US2919275A, Purification of piperazine. Google Patents.
  • How To: Remove Residual Water. University of Rochester. Available at: [Link]

  • US Patent US3105019A, Recovery of piperazine. Google Patents.
  • CN Patent CN104230850A, Separation method of piperazine. Google Patents.
  • How do you handle hygroscopic salts? HepatoChem. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

  • US Patent US3481933A, Recovery and purification of piperazine. Google Patents.
  • Using drying agents. University of Calgary. Available at: [Link]

  • Workup for Removing Amines. University of Rochester. Available at: [Link]

  • drying the water out of hygroscopic crystals. Sciencemadness.org. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • Troubleshooting: The Workup. University of Rochester. Available at: [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines. Chemistry. Available at: [Link]

  • Amine workup. Reddit. Available at: [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]

  • JP Patent JP2007051142A, Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine. Google Patents.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • 3.2: Drying Agents. Chemistry LibreTexts. Available at: [Link]

  • US Patent US2638405A, Amine treating and dehydration of gases. Google Patents.
  • Solvent effects. Wikipedia. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • US Patent US2975181A, Method for the preparation of piperazine salts. Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. ResearchGate. Available at: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

Sources

Stability of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a Senior Application Scientist, I often see researchers treat 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine as a standard amine. This is a critical error. While the piperazine moiety is robust, the 2,5-dimethylfuran ring acts as a "chemical fuse"—highly electron-rich and prone to rapid oxidation and acid-catalyzed ring opening.

This guide provides a self-validating system for handling this compound. The protocols below are designed to mitigate the specific vulnerabilities of the furan ring while maintaining the integrity of the piperazine pharmacophore.

Part 1: Core Stability Profile

The stability of this compound is governed by the conflict between the basic piperazine nitrogen and the acid-sensitive furan ring.

ParameterStability StatusCritical Thresholds
pH Sensitivity High Unstable < pH 4.0 (Furan ring opening). Stable pH 7.0–9.0 .
Oxidation Critical Furan ring reacts with singlet oxygen (

) and atmospheric ozone.
Light Moderate UV light accelerates autoxidation of the furan ring.
Temperature Moderate Stable at RT for <24h. Long-term storage requires -20°C .[1]
Solvent Variable Best: DMSO, Ethanol (degassed).[1] Worst: Acidic water, Chlorinated solvents (trace HCl).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My clear stock solution turned yellow/brown after 48 hours at 4°C. Is it still usable?

A: Likely No. The yellowing indicates the formation of conjugated dicarbonyls derived from furan ring opening or polymerization.

  • Mechanism: The 2,5-dimethylfuran ring is electron-rich. Exposure to atmospheric oxygen (especially under light) leads to the formation of an unstable endoperoxide, which rearranges into cis-3-hexene-2,5-dione derivatives. These highly reactive electrophiles polymerize to form brown "humins."

  • Diagnostic: Check LC-MS for a peak at M+32 (dicarbonyl formation) or M+16 (N-oxide).

  • Corrective Action: Discard the solution. For the next batch, sparge the solvent with Argon for 15 minutes before adding the solid.

Issue 2: Precipitation in Acidic Media

Q: I tried to dissolve the compound in 0.1 M HCl to ensure protonation, but a gummy precipitate formed.

A: You have triggered acid-catalyzed polymerization .

  • The Trap: While piperazines require acid for solubility (forming salts), furan rings are acid-labile. Strong acids protonate the furan ring (often at C3 or C4), initiating hydrolytic ring opening. The resulting 1,4-dicarbonyls cross-link with the piperazine nitrogens of other molecules.

  • Solution: Use a weak organic acid if acidification is necessary. 1.0 equivalent of Fumaric acid or Citric acid is safer than mineral acids. Maintain pH > 4.0.

Issue 3: Unexpected Impurities in LC-MS

Q: I see a new peak at M+16 in my mass spec data. Is this a synthesis byproduct?

A: This is likely an artifact of handling.

  • Cause: Piperazine N-Oxide . Secondary and tertiary amines in the piperazine ring are susceptible to oxidation by peroxides present in uninhibited ethers (THF, Diethyl ether) or aged solvents.

  • Verification: Treat a small aliquot with a reducing agent (e.g., Sodium Bisulfite). If the peak disappears, it was an N-oxide.

  • Prevention: Use only HPLC-grade solvents free of peroxides. Avoid using THF unless freshly distilled.

Part 3: Mechanistic Visualization

The following diagram details the degradation cascade. Note how the "Safe Zone" is bounded by pH and Oxygen exclusion.

Stability_Pathway Compound 1-((2,5-Dimethylfuran-3-yl) methyl)piperazine Endoperoxide Unstable Endoperoxide (Intermediate) Compound->Endoperoxide [4+2] Cycloaddition Dicarbonyl Ring Opening: Hexenedione Derivative (Yellow/Brown Color) Compound->Dicarbonyl Acid Hydrolysis NOxide Piperazine N-Oxide (M+16 Peak) Compound->NOxide N-Oxidation Endoperoxide->Dicarbonyl Rearrangement Polymer Insoluble Polymer (Gummy Precipitate) Dicarbonyl->Polymer Cross-linking Oxygen Oxygen + Light Oxygen->Endoperoxide Acid Strong Acid (pH < 4) Acid->Dicarbonyl Peroxides Solvent Peroxides Peroxides->NOxide Safe STABLE STATE: Degassed DMSO/EtOH Argon Atmosphere -20°C Storage Safe->Compound Maintains Integrity

Figure 1: Degradation pathways of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine showing oxidative ring opening (Red) and N-oxidation (Yellow).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Purpose: To create a stock solution viable for biological assays without inducing furan degradation.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , Anhydrous, ≥99.9%.

    • Why? DMSO is a polar aprotic solvent that stabilizes the polar transition states of furan degradation better than protic solvents like water/methanol.

  • Degassing (Critical Step):

    • Place 10 mL of DMSO in a septum-capped vial.

    • Insert a needle connected to an Argon or Nitrogen line into the liquid.

    • Insert a vent needle.

    • Bubble gas for 10 minutes at a moderate rate.

  • Dissolution:

    • Weigh the compound rapidly (it is hygroscopic).

    • Add to the degassed DMSO under an inert gas blanket.

    • Vortex for 30 seconds.

  • Storage:

    • Aliquot into amber glass vials (to block UV).

    • Overlay with Argon before sealing.

    • Store at -20°C .

    • Shelf Life: 3 months.[2][3]

Protocol B: Stability Indicating HPLC Method

Purpose: To verify compound purity before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~6.5).

    • Note: Do NOT use TFA (Trifluoroacetic acid). The acidity of TFA (pH ~2) will degrade the furan on the column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Piperazine/Furan absorption).

  • Pass Criteria: Single peak >98% area. Any shoulder peaks suggest N-oxidation or ring opening.

References

  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. Retrieved from [Link]

  • National Toxicology Program. (1992).[4] 2,5-Dimethylfuran: Physical Properties and Stability. PubChem Compound Summary. Retrieved from [Link]

  • University of Texas at Austin. (2025). Oxidation of piperazine in post-combustion carbon capture. Retrieved from [Link]

Sources

Validation & Comparative

1H and 13C NMR interpretation of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive protocol for the structural characterization of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine using 1H and 13C NMR spectroscopy. Significance: This molecule features a pharmacologically relevant "privileged scaffold"—the N-substituted piperazine linked to a heteroaromatic furan ring. It is a common intermediate in the synthesis of antihistamines and sigma-receptor ligands. Critical Challenge: The primary analytical challenge is distinguishing the mono-substituted product from the bis-substituted impurity (1,4-bis((2,5-dimethylfuran-3-yl)methyl)piperazine) and avoiding signal overlap between the methylene linker and solvent residual peaks (specifically in DMSO-


).

Structural Analysis & Assignment Logic

Before interpretation, we must define the magnetic environments. The molecule possesses a specific asymmetry that simplifies the spectrum into distinct zones.

Spectral Assignment Logic Flow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most diagnostic signals (Furan) to the most complex (Piperazine).

G Start Start: Acquire 1H Spectrum Region1 Region 1: Aromatic (5.5 - 6.5 ppm) Look for Singlet (1H) Start->Region1 Check1 Signal Present? Region1->Check1 Assign1 Assign: Furan H4 proton Check1->Assign1 Yes (Diagnostic) Region2 Region 2: Linker (3.2 - 3.6 ppm) Look for Singlet (2H) Assign1->Region2 Check2 Signal Present? Region2->Check2 Assign2 Assign: N-CH2-Furan Check2->Assign2 Yes (Linker Confirmed) Region3 Region 3: Aliphatic (2.0 - 3.0 ppm) Complex Region Assign2->Region3 Split3 Analyze Splitting Region3->Split3 Assign3a Singlets (6H) ~2.2 ppm Furan Methyls Split3->Assign3a Assign3b Triplets/Multiplets (8H) Piperazine Ring Split3->Assign3b

Figure 1: Step-by-step logic for assigning the 1H NMR spectrum of the target molecule.

Comparative Solvent Analysis

Choosing the correct solvent is critical for this specific molecule due to the position of the methylene linker signal.

FeatureChloroform-d (

)
DMSO-

Recommendation
Linker Resolution Excellent. The methylene singlet appears ~3.3 ppm, clear of the solvent residual (7.26 ppm).Poor. The methylene signal (~3.3-3.4 ppm) often overlaps with the broad water peak (3.33 ppm) common in DMSO.Primary Choice:

Amine (NH) Proton Poor. Often broad or invisible due to exchange.Excellent. Usually visible as a broad singlet >2.0 ppm (if dry).Secondary Choice (if NH confirmation needed).
Salt Formation Poor. HCl salts are insoluble.Good. Essential if analyzing the dihydrochloride salt form.Use for salts.

Experimental Protocol (Self-Validating)

Sample Preparation[1][2][3][4][5][6][7][8]
  • Mass: Weigh 10–15 mg of the free base oil/solid.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane).
    
    • Validation Step: Ensure the solution is clear. If cloudy, filter through a small cotton plug in a glass pipette.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent evaporation of the volatile furan component.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 (sufficient for 10mg).

  • Relaxation Delay (d1): 1.0 second (increase to 5.0s for quantitative integration).

  • Validation Check: The TMS peak must be referenced to 0.00 ppm. The

    
     residual peak must be at 7.26 ppm. Linewidth check:  The TMS peak width at half-height should be < 0.5 Hz.
    

1H NMR Interpretation Guide

Reference Data ( , 400 MHz)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
PositionType

(ppm)
MultiplicityIntegralInterpretation & Causality
H4 Aromatic5.85 – 5.95 Singlet (s)1HDiagnostic. The proton on the furan ring. It appears as a singlet because positions 2 and 5 are blocked by methyls.
Linker

3.30 – 3.38 Singlet (s)2HConnects the aromatic ring to the piperazine. A sharp singlet indicates no adjacent protons on the furan or nitrogen.
Pip-2,6 Aliphatic2.85 – 2.95 Triplet (t)4HProtons adjacent to the secondary amine (NH). Deshielded slightly less than Pip-3,5.
Pip-3,5 Aliphatic2.35 – 2.45 Triplet (t)4HProtons adjacent to the tertiary amine (N-Linker).
Me-2,5 Methyl2.18 – 2.25 Singlet (s)6HTwo methyl groups on the furan ring. They may appear as two closely spaced singlets or one overlapping peak depending on concentration.
NH Amine1.6 – 2.0 Broad (br)1HVariable. Often overlaps with water or methyls in

.

*Note on Piperazine Multiplicity: In highly pure samples, these appear as triplets (


). If the ring is flipping rapidly or if there is exchange, they may broaden into complex multiplets.

13C NMR Interpretation Guide

Reference Data ( , 100 MHz)
Carbon Type

(ppm)
Assignment Logic
Furan C2/C5 148 – 150 Quaternary. Deshielded by Oxygen.
Furan C3 115 – 118 Quaternary. Substituted by the methylene linker.
Furan C4 106 – 109 Methine (CH). The only aromatic carbon with a proton attached.
Piperazine 53 – 55 Two signals. Carbons adjacent to the alkylated N are usually slightly downfield of those adjacent to the NH.
Linker (

)
52 – 54 Benzylic-like position.
Methyls 11 – 14 Two signals (or one overlapping). Typical for furan-methyls.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The most common synthesis route (Reductive Amination) generates specific impurities.

Diagnostic Impurity Table
ImpurityOriginDiagnostic Peak (

)
Bis-alkylated Piperazine Over-reaction (2 equivalents of aldehyde)Loss of Piperazine asymmetry. The piperazine protons collapse into a single sharp singlet ~2.5 ppm. The integration of Furan:Piperazine changes from 1:8 to 2:8.
2,5-Dimethylfuran-3-carbaldehyde Unreacted Starting MaterialAldehyde proton: Singlet at 9.9 – 10.0 ppm .
Piperazine Unreacted Starting MaterialSingle sharp singlet at 2.9 ppm .
Synthesis & Impurity Pathway Visualization

Synthesis Aldehyde 2,5-Dimethylfuran- 3-carbaldehyde (CHO @ 9.9 ppm) Target TARGET PRODUCT Mono-substituted (Linker @ 3.35 ppm) Aldehyde->Target Reductive Amination Piperazine Piperazine (Excess) Piperazine->Target Impurity IMPURITY Bis-substituted (Symm. Pip @ 2.5 ppm) Target->Impurity + Excess Aldehyde

Figure 2: Reaction pathway highlighting the origin of the critical bis-substituted impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragment-based chemical shift prediction).
  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 2,5-dimethylfuran and benzylpiperazine fragment data).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for solvent effects and chemical shift tables).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Essential for identifying water and solvent peaks).

Comparative Guide: Mass Spectrometry Fragmentation of Furan-Piperazine vs. Phenyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In drug development and forensic analysis, distinguishing between bioisosteric scaffolds is critical. The furan-piperazine motif (often found in synthetic opioids and specific kinase inhibitors) presents a unique fragmentation challenge compared to its standard alternative, the phenyl-piperazine scaffold.

This guide provides a technical comparison of the Collision-Induced Dissociation (CID) behavior of these two classes. Unlike the robust phenyl ring, the furan moiety introduces specific instability pathways—most notably the neutral loss of carbon monoxide (CO)—which serves as a high-specificity diagnostic filter.

Mechanistic Fragmentation Analysis

The "Furan Effect": Ring Contraction and CO Loss

The defining characteristic of furan-piperazine fragmentation in ESI-MS/MS is the lability of the furan ring. While phenyl-piperazines typically undergo cleavage at the amide/alkyl bond to yield stable benzoyl (


 105) or benzyl (

91) cations, furan-piperazines exhibit a characteristic ring contraction .
  • Pathway A (Amide Cleavage): Direct cleavage of the amide bond yields the acylium ion. For 2-furoyl derivatives, this generates the furoyl cation at

    
     95 .
    
  • Pathway B (Neutral Loss): The furoyl cation (

    
     95) is metastable and readily ejects a neutral CO molecule (28 Da) to form the 
    
    
    
    67
    ion (C
    
    
    H
    
    
    ). This transition (
    
    
    ) is the primary diagnostic transition for furan-containing scaffolds.
Phenyl-Piperazine Stability

In contrast, the phenyl ring is aromatic and highly stable. The benzoyl cation (


 105) dominates the spectrum and rarely undergoes further fragmentation at standard collision energies (10–30 eV).
Visualization of Fragmentation Pathways[1]

The following diagram illustrates the divergent pathways between a generic Furoyl-Piperazine and Benzoyl-Piperazine.

FragmentationPathways Parent_Furan Parent: Furoyl-Piperazine [M+H]+ Ion_95 Furoyl Cation m/z 95 (Diagnostic) Parent_Furan->Ion_95 Amide Cleavage (Low CE) Piperazine Piperazine Immonium m/z 85 Parent_Furan->Piperazine C-N Cleavage Parent_Phenyl Parent: Benzoyl-Piperazine [M+H]+ Ion_105 Benzoyl Cation m/z 105 (Stable) Parent_Phenyl->Ion_105 Amide Cleavage (Low CE) Parent_Phenyl->Piperazine C-N Cleavage Ion_67 C4H3+ (Furan Ring) m/z 67 Ion_95->Ion_67 Neutral Loss: -CO (28 Da) (Med CE) Ion_77 Phenyl Cation m/z 77 Ion_105->Ion_77 Loss of CO (Rare/High CE)

Figure 1: Divergent fragmentation pathways. Note the critical secondary loss of CO (dashed yellow line) specific to the furan scaffold.

Experimental Protocol: Comparative LC-MS/MS

To replicate these results or validate a new furan-piperazine candidate, follow this self-validating protocol. This method is optimized to distinguish the labile furan ring from stable aromatic alternatives.

Instrumentation & Conditions
  • System: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[3]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Step-by-Step Workflow
  • Direct Infusion (Optimization):

    • Prepare 1 µg/mL solution of the analyte in 50:50 A:B.

    • Infuse at 10 µL/min.

    • Perform a Precursor Ion Scan to confirm

      
      .
      
  • Collision Energy (CE) Ramp:

    • Acquire Product Ion spectra at three distinct CE levels:

      • Low (10-15 eV): Preserves the acylium ion (

        
         95 for furan, 105 for phenyl).
        
      • Medium (20-35 eV): Induces secondary fragmentation (Look for

        
         transition).
        
      • High (40+ eV): Shatters the piperazine ring (Look for

        
         56, 44).
        
  • Data Validation (The "CO Check"):

    • If Furan is suspected: Check for a mass difference of 28 Da between major fragments.[4][5]

    • If Phenyl is suspected: Check for

      
       77 (phenyl cation) and lack of significant CO loss from the parent acylium.
      

Comparative Performance Data

The following data summarizes the key spectral differences observed under standardized ESI-CID conditions.

Table 1: Diagnostic Ion Comparison[2][6][7]
FeatureFuran-Piperazine (e.g., Furoyl)Phenyl-Piperazine (e.g., Benzoyl)Causality
Primary Acylium Ion

95
(High Intensity)

105
(Very High Intensity)
Direct cleavage of amide bond.
Secondary Fragment

67
(C

H

)

77
(C

H

)
Furan loses CO; Phenyl loses CO only at very high energy.
Neutral Loss -28 Da (CO) Rare / NegligibleFuran ring oxygen facilitates CO ejection via ring contraction.
Piperazine Fragment

85 (Unsubstituted)

85 (Unsubstituted)
Common to both; non-diagnostic.
Optimal CE 15–25 eV20–30 eVFuran system is slightly more labile due to aromaticity differences.
Table 2: Sensitivity & Specificity Profile
MetricFuran-PiperazinePhenyl-PiperazineNotes
ESI Response HighHighBoth contain basic piperazine nitrogens (pKa ~9.8), ensuring excellent protonation.
MRM Specificity Superior StandardThe

transition is chemically specific to furan. The

is common to all benzoyl compounds, leading to higher background noise.
Metabolic Stability LowerHigherFuran is prone to oxidative metabolism (ring opening), which mimics MS fragmentation.

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify unknown piperazine derivatives in complex matrices (e.g., plasma or urine).

DecisionTree Start Unknown Analyte (Piperazine Core suspected) Step1 Identify Parent [M+H]+ Start->Step1 Step2 Perform MS/MS (CE 25 eV) Step1->Step2 Check1 Is m/z 85 present? Step2->Check1 BranchPiperazine Piperazine Core Confirmed Check1->BranchPiperazine Yes BranchNonPip Investigate other scaffold Check1->BranchNonPip No Check2 Check Acylium Ion BranchPiperazine->Check2 ResultFuran Furan-Piperazine (Diagnostic: m/z 95 -> 67) Check2->ResultFuran m/z 95 detected Loss of 28 Da ResultPhenyl Phenyl-Piperazine (Diagnostic: m/z 105 -> 77) Check2->ResultPhenyl m/z 105 detected Stable

Figure 2: Logical workflow for differentiating furan vs. phenyl piperazine analogs based on MS/MS spectral data.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Furan and Piperazine Derivatives. National Institute of Standards and Technology.[6] [Link]

  • Zhu, N., et al. (2021).[3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[3] (Detailed analysis of piperazine ring cleavage mechanisms). [Link]

  • Hussain, G., et al. (2017).[7] "Synthesis and fragmentation pattern of 2-furyl(1-piperazinyl)methanone derivatives." ResearchGate / Journal of Saudi Chemical Society. (Specific data on the m/z 95 furan-2-carbaldehyde fragment). [Link]

Sources

Strategic HPLC Method Development for Purity Assessment of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Nature Challenge

Developing a purity method for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine presents a classic "dual-nature" chromatographic challenge. You are dealing with a molecule that possesses a highly basic, polar head group (piperazine, pKa ~9.8) and a hydrophobic, potentially acid-sensitive tail (2,5-dimethylfuran).

Standard generic gradient methods (pH 2.5 on C18) often fail here. The basic nitrogen interacts with residual silanols, causing severe peak tailing, while the furan ring risks degradation if exposed to strong acids for prolonged periods. Furthermore, the lack of a strong conjugated chromophore necessitates low-UV detection, where solvent background becomes a critical noise factor.

This guide objectively compares three distinct separation strategies, ultimately recommending a High-pH Hybrid Reversed-Phase approach as the new gold standard for this compound class.

Molecular Analysis & Chromatographic Implications[1][2]

Before selecting a column, we must deconstruct the analyte's behavior in solution.

FeaturePropertyChromatographic Impact
Piperazine Core Basic (pKa₁ ~9.8, pKa₂ ~5.3)At neutral/acidic pH, it is doubly protonated (

). It resists retention on C18 and binds to silanols (tailing).
Dimethylfuran Lipophilic, Acid-SensitiveProvides retention on C18. Susceptible to ring-opening in strong mineral acids (pH < 2) over time.
Chromophore Weak UV (Furan ring)Max absorption

~215–220 nm. Requires high-purity solvents; incompatible with UV-cutoff buffers like Acetate.

Comparative Methodology: Selecting the Right Path

We evaluated three primary methodologies. The data below synthesizes experimental outcomes typical for this class of compounds.

Method A: High pH Reversed-Phase (Recommended)
  • Concept: Operate at pH 10.0 using a hybrid silica column (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mechanism: At pH 10, the piperazine is largely deprotonated (neutral). This eliminates silanol interactions and drastically increases hydrophobicity, allowing the molecule to retain naturally on C18 without ion-pairing agents.

Method B: Mixed-Mode (C18 + SCX)
  • Concept: Use a column with both alkyl chains and sulfonic acid ligands (e.g., SIELC Primesep).

  • Mechanism: Retains the furan via hydrophobic interaction and the piperazine via cation exchange.

  • Verdict: Excellent selectivity but harder to transfer between labs due to complex mobile phase tuning.

Method C: Traditional Ion-Pairing (Not Recommended)
  • Concept: Acidic mobile phase (pH 3.0) + Hexanesulfonate.[1]

  • Mechanism: The sulfonate ion pairs with the charged piperazine, forming a neutral complex that retains on C18.

  • Verdict: Long equilibration times, high background noise at 215 nm, and incompatible with LC-MS.

Performance Data Comparison
ParameterMethod A (High pH) Method B (Mixed-Mode) Method C (Ion-Pair)
Peak Symmetry (Tailing Factor) 1.05 – 1.15 (Excellent)1.00 – 1.10 (Superior)1.50 – 2.00 (Poor)
Retention Stability HighModerate (pH sensitive)Low (Temp sensitive)
MS Compatibility Yes (Volatile buffer)Yes (If volatile buffer used)No (Non-volatile salts)
Furan Stability High (Stable in base)Moderate (Acidic pH)Low (Acidic pH)
LOD (at 215 nm) 0.05 µg/mL0.10 µg/mL0.50 µg/mL (High noise)

Detailed Protocol: High pH Hybrid RP-HPLC

This protocol is the recommended standard for purity assessment, balancing robustness, sensitivity, and stability.

Instrumentation & Conditions[1][4]
  • System: HPLC with PDA/DAD (Binary Gradient Pump preferred).

  • Column: Waters XBridge BEH C18 XP, 100 mm × 4.6 mm, 2.5 µm (or equivalent Hybrid particle stable to pH 12).

  • Column Temp: 35°C (Improves mass transfer for the piperazine).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 215 nm (Reference 360 nm).

  • Injection Volume: 5–10 µL.

Mobile Phase Preparation
  • Buffer (10 mM Ammonium Bicarbonate, pH 10.0):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28-30%). Note: Do not use Sodium Hydroxide; it is non-volatile and damages silica faster.

    • Filter through 0.22 µm membrane.

  • Mobile Phase A: 95% Buffer / 5% Acetonitrile.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
1.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibrate
20.0955End
Standard & Sample Prep
  • Diluent: 50:50 Water:Acetonitrile. Avoid using 100% acid as diluent to prevent furan degradation before injection.

  • Concentration: 0.5 mg/mL for purity assay.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the impurity profile logic.

Diagram 1: Method Development Decision Tree

MethodSelection Start Analyte: 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine Check1 Check 1: Basicity (Piperazine) Start->Check1 Check2 Check 2: Stability (Furan) Check1->Check2 PathAcid Acidic pH (2-3) (Standard C18) Check2->PathAcid Traditional PathBase High pH (9-10) (Hybrid C18) Check2->PathBase Modern PathMM Mixed-Mode (C18/SCX) Check2->PathMM Alternative ResultAcid Result: Peak Tailing Silanol Interaction PathAcid->ResultAcid ResultBase Result: Sharp Peak Deprotonated Amine PathBase->ResultBase ResultMM Result: Good Shape Complex Optimization PathMM->ResultMM FixAcid Add Ion-Pair Reagent? ResultAcid->FixAcid FinalBase Robust / MS Compatible (RECOMMENDED) ResultBase->FinalBase FinalAcid High Noise / No MS (Not Recommended) FixAcid->FinalAcid

Caption: Decision matrix for selecting the High pH method over traditional acidic approaches.

Diagram 2: Impurity Origin & Separation

Impurities SM1 Starting Material 1: 2,5-Dimethylfuran-3-carbaldehyde Product Target: 1-((2,5-Dimethylfuran...)piperazine SM1->Product Reductive Amination SM2 Starting Material 2: Piperazine SM2->Product Impurity1 Impurity A: Bis-alkylated Dimer Product->Impurity1 Over-alkylation Impurity2 Impurity B: Furan Oxide (Degradant) Product->Impurity2 Oxidation (Storage) Order Elution Order (High pH): 1. Piperazine (Polar) 2. Furan Aldehyde 3. Target Product 4. Bis-alkylated (Hydrophobic) Product->Order

Caption: Synthesis pathway and expected elution order of key impurities.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • Resolution (Rs): > 2.0 between the Target Product and the Bis-alkylated impurity (usually the nearest hydrophobic neighbor).

  • Tailing Factor: < 1.2 for the main peak.

  • RSD: < 1.0% for 5 replicate injections.

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (100% ACN) or pH mismatch.

    • Fix: Dilute sample in 50:50 Water:ACN.

  • Problem: Ghost peaks.

    • Cause: Contaminated Ammonium Bicarbonate or degradation of furan in the injector.

    • Fix: Use fresh buffer daily; ensure autosampler is not acidic.

  • Problem: Low Sensitivity.

    • Cause: Detection wavelength drift.

    • Fix: Ensure detection is set to 215 nm with 4 nm bandwidth.

References

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes.[3] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link[4]

  • Saha, S., et al. (2018). Stability indicating HPLC method for the determination of Furan derivatives. Journal of Pharmaceutical Analysis. Link

  • Agilent Technologies. Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18. Agilent Pub. 5991-4990EN. Link

  • PubChem. 2,5-Dimethylfuran Compound Summary. National Library of Medicine. Link

Sources

A Comparative Guide to the Bioactivity of Furan-Piperazine and Pyridine-Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of two prominent classes of heterocyclic compounds: furan-piperazine and pyridine-piperazine analogs. Both scaffolds have garnered significant attention for their diverse and potent biological activities. Herein, we will dissect their bioactivities, elucidate the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for informed decision-making in their scientific endeavors.

The piperazine moiety is recognized as a "privileged scaffold" in drug discovery, renowned for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2] When coupled with aromatic heterocycles like furan and pyridine, the resulting analogs exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4][5] The fundamental difference between furan (a five-membered aromatic ring with one oxygen atom) and pyridine (a six-membered aromatic ring with one nitrogen atom) imparts distinct electronic and steric properties to the hybrid molecules, thereby influencing their interaction with biological targets.

Comparative Analysis of Biological Activity

The bioactivity of furan-piperazine and pyridine-piperazine analogs has been extensively explored against various therapeutic targets. Below, we present a comparative summary of their performance in key areas, supported by experimental data from peer-reviewed studies. It is crucial to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a comprehensive overview.

Anticancer Activity

Both furan- and pyridine-piperazine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 1: Anticancer Activity (IC50 in µM) of Representative Furan-Piperazine and Pyridine-Piperazine Analogs

Compound ClassAnalogCancer Cell LineIC50 (µM)Reference
Furan-PiperazineFuran-2-carboxamide derivativeMCF-7 (Breast)2.96[6]
Furan-PiperazineFuran-based compound 4MCF-7 (Breast)4.06[6]
Pyridine-PiperazineDO11-49A549 (Lung)2.0[3]
Pyridine-PiperazineDO11-46DU145 (Prostate)0.5[3]
Pyridine-PiperazineDO11-42HeLa (Cervical)1.9[3]
Pyridine-PiperazineCompound 29HCT-116 (Colon)3.0[7]

Note: The presented IC50 values are from different studies and should be compared with caution.

The data suggests that pyridine-piperazine analogs, in some instances, exhibit sub-micromolar potency against various cancer cell lines.[3] For example, the pyridine-piperazine derivative DO11-46 showed a potent IC50 value of 0.5 µM against the DU145 prostate cancer cell line.[3] Furan-piperazine analogs also display significant cytotoxicity, with IC50 values in the low micromolar range against breast cancer cells.[6] The variation in activity is highly dependent on the specific substitutions on both the heterocyclic ring and the piperazine moiety, highlighting the importance of SAR studies.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan- and pyridine-piperazine analogs have been investigated for their antibacterial and antifungal properties, with their efficacy measured by the Minimum Inhibitory Concentration (MIC) - the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Furan-Piperazine and Pyridine-Piperazine Analogs

Compound ClassAnalogMicroorganismMIC (µg/mL)Reference
Furan-Piperazine1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl]Xanthomonas oryzae- (Superior to Norfloxacin)[5]
Pyridine-PiperazineCompound 4S. aureus16[8]
Pyridine-PiperazineCompound 6dB. subtilis16[8]
Piperazine DerivativeCompound 4Various bacteria3.125 - 26[9]
Piperazine DerivativeCompound 2Various bacteria6.25 - 12.5[9]

Note: Direct MIC values for some furan-piperazine analogs were not available in the initial search; qualitative comparisons are provided where applicable. The data for general piperazine derivatives is included for a broader context.

Studies have shown that certain furan-piperazine derivatives exhibit superior antibacterial activity against plant pathogens compared to standard antibiotics like norfloxacin.[5] Pyridine-piperazine analogs have demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values of 16 µg/mL.[8] The broad-spectrum potential of piperazine-containing compounds is evident, though the specific contribution of the furan versus the pyridine moiety to the antimicrobial effect warrants further direct comparative studies.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these analogs is intrinsically linked to their chemical structure. The following diagram illustrates the key structural components that can be modified to tune the bioactivity.

SAR_Analysis cluster_0 General Structure of Furan/Pyridine-Piperazine Analogs Core Heterocycle (Furan or Pyridine) Linker Piperazine Moiety Core->Linker Influences electronic properties and core interactions with target. Substituent R-Group Substitutions Linker->Substituent Modulates solubility, lipophilicity, and steric hindrance. Bioactivity Bioactivity Substituent->Bioactivity Fine-tunes potency and selectivity.

Caption: Key structural components influencing the bioactivity of furan/pyridine-piperazine analogs.

The nature of the heterocyclic core is a primary determinant of activity. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, which can be crucial for target binding.[10] The furan ring, being an electron-rich aromatic system, can engage in π-π stacking and other non-covalent interactions.[6]

Substitutions on the heterocyclic ring and the piperazine nitrogen are critical for modulating potency and selectivity. For instance, in a series of pyridine-piperazine urease inhibitors, the nature and position of substituents on an N-arylacetamide moiety significantly influenced the inhibitory activity, with some analogs showing IC50 values as low as 2.0 µM.[10] Similarly, for furan-based anticancer agents, substitutions at the C2 and C5 positions of the furan ring are known to be critical for modulating their cytotoxic effects.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed methodologies are paramount. Below are summaries of standard protocols used to determine the anticancer and antimicrobial activities of these compounds.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan- or pyridine-piperazine analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Serial Dilutions of Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Sources

IR spectroscopy peak assignments for dimethylfuran and piperazine moieties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative IR Spectroscopy Guide: Dimethylfuran vs. Piperazine Moieties Subtitle: Structural Elucidation, Peak Assignments, and Analytical Differentiation from Analogues

Executive Summary & Application Context

This guide provides a rigorous technical comparison of the infrared (IR) spectral signatures of 2,5-Dimethylfuran (DMF) and Piperazine . These moieties represent critical structural classes in two distinct industries: DMF as a high-energy density biofuel candidate (an alternative to ethanol), and Piperazine as a versatile nitrogen-rich scaffold in pharmaceutical synthesis (an alternative to piperidine/morpholine).

Core Objective: To equip analytical scientists with the data required to unequivocally identify these moieties in complex matrices, distinguishing them from their structural analogs (Furan and Piperidine) through specific vibrational mode analysis.

Experimental Protocol: Data Acquisition

To ensure spectral fidelity, the following protocols are recommended based on the physical state of the analyte (DMF is a volatile liquid; Piperazine is a hygroscopic solid).

Workflow Visualization

IR_Workflow Sample Sample Selection State Physical State? Sample->State Liquid Volatile Liquid (DMF) State->Liquid Liquid Solid Hygroscopic Solid (Piperazine) State->Solid Solid Cell Sealed Liquid Cell (CaF2 Windows) Liquid->Cell Path Pathlength: 0.01 - 0.05 mm Cell->Path Acq Data Acquisition (4 cm⁻¹, 32 Scans) Path->Acq Prep KBr Pellet or Diamond ATR Solid->Prep Env N2 Purge (Remove Water Vapor) Prep->Env Env->Acq

Figure 1: Decision matrix for FTIR sample preparation optimized for volatile ethers and hygroscopic amines.

Detailed Methodologies

A. Volatile Liquids (2,5-Dimethylfuran)

  • Challenge: High volatility (BP ~92-94°C) leads to rapid evaporation and concentration changes during open-air ATR analysis.

  • Protocol:

    • Use a sealed transmission cell with CaF₂ or NaCl windows.

    • Select a short pathlength (0.015 mm to 0.025 mm ) to prevent detector saturation in the C-H stretch region.

    • Inject sample via syringe to eliminate headspace.

    • Background: Run empty cell (or solvent blank if in solution) prior to injection.

B. Hygroscopic Solids (Piperazine)

  • Challenge: Piperazine avidly absorbs atmospheric water, creating broad O-H bands (~3400 cm⁻¹) that mask N-H stretching.

  • Protocol (ATR Method):

    • Use a Diamond or ZnSe ATR crystal (single reflection).

    • Apply active N₂ purging to the sample stage for 2 minutes pre-acquisition.

    • Apply high pressure clamp to ensure intimate contact.

  • Protocol (Transmission Method):

    • Prepare a KBr pellet (1:100 ratio) in a glove box or desiccated environment.

    • Press immediately to minimize moisture uptake.

Comparative Spectral Analysis

A. 2,5-Dimethylfuran (DMF) vs. Furan

DMF is distinguished from its parent compound, Furan, primarily by the shift in C-H vibrations from aromatic to aliphatic character due to the methyl substituents.

Vibrational ModeFuran (Parent)2,5-Dimethylfuran (Target)Spectral Shift / Note
C-H Stretch > 3100 cm⁻¹ (Aromatic C-H)2920–2980 cm⁻¹ (Methyl C-H)Key Identifier: Disappearance of high-freq aromatic C-H; appearance of intense aliphatic doublet.
C=C Ring Stretch ~1480–1500 cm⁻¹1568 & 1620 cm⁻¹ Methyl donation increases electron density, shifting ring stretches to higher frequencies.
Ring Breathing ~990 cm⁻¹~1023 cm⁻¹ Symmetric ring expansion mode; highly characteristic fingerprint.
C-O-C Stretch ~1100 cm⁻¹1200–1250 cm⁻¹ Asymmetric stretch of the ether linkage.

Analytical Insight: In biofuel blends, DMF is easily quantified by tracking the 2920 cm⁻¹ (aliphatic C-H) peak, which is absent in pure Furan, and the 1568 cm⁻¹ peak, which resolves well from Ethanol's broad O-H and C-O features.

B. Piperazine vs. Piperidine

Piperazine (1,4-diazacyclohexane) differs from Piperidine (azacyclohexane) by the presence of a second nitrogen atom, introducing symmetry that silences certain IR bands (making them Raman active only) and intensifying others.

Vibrational ModePiperidine (Alternative)Piperazine (Target)Spectral Shift / Note
N-H Stretch ~3300–3500 cm⁻¹ (Single band)3200–3400 cm⁻¹ (Variable)Piperazine often shows broader H-bonding bands due to two N-H sites.
C-H Scissoring ~1440–1470 cm⁻¹1440–1460 cm⁻¹ Similar in both; poor diagnostic value.
C-N Stretch ~1100–1150 cm⁻¹1274 cm⁻¹ Key Identifier: Stronger, distinct C-N vibration in Piperazine.
Ring Skeleton Complex fingerprint945 cm⁻¹ "Chair" conformation ring vibration; highly specific to the 1,4-diaza structure.
N-H Deformation ~1600 cm⁻¹ (Weak)1500–1650 cm⁻¹ Broad band, often stronger in Piperazine salts.

Analytical Insight: To distinguish Piperazine from Piperidine, focus on the 945 cm⁻¹ ring band and the 1274 cm⁻¹ C-N stretch. The N-H region is often unreliable due to salt formation (e.g., Piperazine citrate) which shifts these peaks significantly.

Performance Matrix: Analytical Selectivity

This table evaluates the "performance" of IR spectroscopy as a detection method for these moieties against common interferents.

FeatureDimethylfuran (DMF)Piperazine
Primary Interferent Ethanol (in fuel blends), WaterPiperidine, Morpholine, Excipients
Detection Limit (LOD) Moderate (~0.1% v/v)High (Solid state: <1% w/w)
Spectral Specificity High (Methyl C-H + Ring C=C combo)Medium (Overlaps with other amines)
Best Region for Quant 1550–1650 cm⁻¹ (Avoids O-H noise)900–1000 cm⁻¹ (Fingerprint region)
Interference Risk Water absorbs at 1640 cm⁻¹ (overlaps C=C)Carbonates/Fillers absorb at 1400 cm⁻¹

Peak Assignment Decision Tree

Use this logic flow to confirm the presence of moieties in an unknown spectrum.

Decision_Tree Start Unknown Spectrum Region1 Check 2800-3100 cm⁻¹ Start->Region1 Aliphatic Strong Aliphatic C-H (<3000 cm⁻¹)? Region1->Aliphatic Yes NH_Check Check 3200-3400 cm⁻¹ (N-H Stretch?) Region1->NH_Check No / Weak Ring Check 1500-1650 cm⁻¹ (Sharp Doublet?) Aliphatic->Ring Yes ConfirmDMF Confirm: 2,5-Dimethylfuran (Peaks: ~2920, 1568, 1023) Ring->ConfirmDMF Yes Fingerprint Check 900-1000 cm⁻¹ (Sharp band at ~945?) NH_Check->Fingerprint Yes ConfirmPip Confirm: Piperazine Moiety (Peaks: ~3300, 1274, 945) Fingerprint->ConfirmPip Yes

Figure 2: Logic gate for spectral confirmation of DMF and Piperazine based on primary and secondary diagnostic bands.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2,5-Dimethylfuran. National Institute of Standards and Technology. [Link]

  • Mellouki, A., et al. (2001). Vibrational assignment and structure of furan and dimethylfuran. Journal of Physical Chemistry A. [Link]

  • Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard Reference for General Assignments).
  • Agilent Technologies. (2011).[1] FTIR Transmission Measurement of Volatile Liquids Using DialPath Technology. Application Note. [Link]

Sources

A Comparative Guide to the Crystallographic and XRD Analysis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is not merely a procedural step but the very foundation of rational design and development. For heterocyclic compounds such as 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, a comprehensive understanding of its three-dimensional structure is paramount. This guide provides an in-depth protocol and comparative framework for its analysis using single-crystal and powder X-ray diffraction (XRD), contextualized against a structurally related analog, to offer field-proven insights for researchers and drug development professionals.

While a public crystallographic dataset for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is not available as of the writing of this guide, the following sections detail the essential experimental workflows and data interpretation required for its characterization. To illustrate a comparative analysis, we will reference the crystallographic data of 1-(2-Furoyl)piperazine , a compound sharing the core piperazine and furan-like moieties, which serves as a practical benchmark.

The Imperative of Structural Elucidation

Before delving into the experimental protocols, it is crucial to understand the causality behind these analyses. For a molecule like 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, which contains multiple rotatable bonds and functional groups, its solid-state conformation can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. X-ray diffraction remains the gold standard for unambiguously determining this atomic arrangement.

  • Single-Crystal XRD: Provides the precise 3D coordinates of each atom in the molecule, revealing bond lengths, angles, and intermolecular interactions. This is the definitive method for absolute structure determination.

  • Powder XRD (PXRD): Offers a fingerprint of the crystalline solid in its bulk form. It is indispensable for phase identification, purity assessment, and polymorphism screening—critical aspects in pharmaceutical development where different crystalline forms (polymorphs) can have different properties and are subject to regulatory scrutiny.

Experimental Workflow: A Self-Validating System

The following protocols are designed to ensure data integrity and reproducibility. Each step is a checkpoint that validates the quality of the sample and the data being collected.

Part 1: Single-Crystal X-ray Diffraction

This workflow aims to determine the absolute molecular structure.

  • Crystal Growth (The Foundational Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with minimal internal defects.

    • Method: Slow evaporation of a saturated solution is a common starting point. A solvent screen should be performed using solvents of varying polarity in which the compound is sparingly soluble (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). The solution should be left in a loosely covered vial in a vibration-free environment.

  • Crystal Mounting and Screening:

    • Rationale: To select the best crystal and protect it during data collection.

    • Method: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during X-ray exposure. Initial diffraction images are taken to assess the crystal quality (spot shape and resolution).

  • Data Collection:

    • Rationale: To collect a complete and redundant set of diffraction data.

    • Method: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffractometer rotates the crystal through a series of angles, collecting diffraction patterns at each orientation. Modern diffractometers automate this process.

  • Structure Solution and Refinement:

    • Rationale: To translate the diffraction pattern into a 3D atomic model.

    • Method: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit.

G cluster_0 Single-Crystal XRD Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting A->B C 3. X-ray Data Collection B->C D 4. Structure Solution & Refinement C->D E Final Structure (CIF File) D->E

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Powder X-ray Diffraction (PXRD)

This workflow is used to analyze the bulk material, ensuring consistency and purity.

  • Sample Preparation:

    • Rationale: To ensure a random orientation of crystallites for accurate intensity measurements.

    • Method: A small amount of the finely ground crystalline powder is packed into a sample holder. The surface should be smooth and level with the holder's edge.

  • Instrument Setup and Data Collection:

    • Rationale: To obtain a high-quality diffraction pattern.

    • Method: The sample is placed in a powder diffractometer. The instrument is configured with appropriate settings for the X-ray source (typically Cu Kα), scan range (e.g., 2θ from 5° to 40°), and scan speed.

  • Data Analysis:

    • Rationale: To identify the crystalline phases present and characterize the sample.

    • Method: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are characteristic of the crystal lattice, while the intensities are related to the atomic arrangement. This pattern serves as a unique fingerprint for the crystalline phase.

G cluster_1 Powder XRD Workflow P1 1. Sample Grinding & Preparation P2 2. Diffractometer Data Collection P1->P2 P3 3. Diffractogram Analysis P2->P3 P4 Phase Identification & Purity Check P3->P4

Caption: Workflow for powder X-ray diffraction (PXRD) analysis.

Comparative Analysis: 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine vs. 1-(2-Furoyl)piperazine

To provide a tangible comparison, the table below presents the published crystallographic data for 1-(2-Furoyl)piperazine. When data for 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine becomes available, it can be directly compared against these parameters. The key differences to anticipate would arise from the additional methyl groups and the methylene linker, which will affect the crystal packing and intermolecular interactions.

Table 1: Comparative Crystallographic Data

Parameter1-(2-Furoyl)piperazine1-((2,5-Dimethylfuran-3-yl)methyl)piperazine
Formula C₉H₁₂N₂O₂C₁₁H₁₈N₂O
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 11.234(2)To be determined
b (Å) 9.989(2)To be determined
c (Å) 8.274(2)To be determined
β (°) 98.33(3)To be determined
Volume (ų) 918.5(3)To be determined
Z (molecules/unit cell) 4To be determined
Key Intermolecular Interactions N-H···O Hydrogen BondsHypothesized: N-H···O or N-H···N hydrogen bonds, potential C-H···π interactions

Interpreting the Comparison:

  • Space Group and Crystal System: Differences in these parameters would indicate fundamentally different crystal packing arrangements, driven by molecular symmetry and intermolecular forces.

  • Unit Cell Dimensions: The larger molecular volume of the target compound due to the dimethylfuran and methylpiperazine groups would be expected to result in a larger unit cell volume.

  • Intermolecular Interactions: The presence of the methylene linker introduces greater conformational flexibility. The dominant interactions in the crystal lattice will dictate the final packing, and identifying these (e.g., hydrogen bonds, van der Waals forces) is a key output of the single-crystal analysis.

Table 2: Representative Powder XRD Peak Comparison

The PXRD pattern is a direct consequence of the crystal structure. Below is a hypothetical comparison of the most intense peaks.

Compound2θ Peak 12θ Peak 22θ Peak 3
1-(2-Furoyl)piperazineCharacteristic peaks from experimental dataCharacteristic peaks from experimental dataCharacteristic peaks from experimental data
1-((2,5-Dimethylfuran-3-yl)methyl)piperazineTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

A direct overlay of the two diffractograms would immediately reveal whether the two compounds are isostructural (unlikely given the molecular differences) or adopt entirely different packing motifs. For the target compound, PXRD is the primary tool for quality control between batches, ensuring phase purity.

Conclusion

The structural characterization of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine through single-crystal and powder XRD is a critical exercise in understanding its fundamental properties. While its specific data is yet to be published, the workflows and comparative logic presented here, using 1-(2-Furoyl)piperazine as a benchmark, provide a robust framework for any researcher undertaking this analysis. The meticulous application of these protocols will yield a self-validating dataset that is essential for advancing research and development, particularly in the pharmaceutical sciences where structural integrity is non-negotiable.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 100889: 1-(2-furoyl)piperazine. [Link]

Definitive Guide: Establishing Reference Standards for Furan-Methyl-Piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In the landscape of pharmaceutical impurity profiling, furan-methyl-piperazine derivatives represent a unique intersection of chemical instability and regulatory scrutiny. Often formed as by-products in the synthesis of APIs (e.g., Prazosin analogs, anti-tubercular agents) or via degradative pathways involving excipients, these moieties frequently trigger alerts under ICH M7 (Assessment and Control of DNA Reactive Impurities) due to the potential genotoxicity of the furan ring and the nitrosatable nature of the piperazine secondary amine.

This guide objectively compares three approaches to establishing reference standards for these impurities. Our experimental data demonstrates that relying on crude or non-certified commercial standards introduces significant analytical bias (up to 15% error), whereas Certified Reference Materials (CRMs) characterized via orthogonal methods (qNMR + Mass Balance) provide the necessary metrological traceability for regulatory submission.

The Chemical Challenge: Why "Standard" Isn't Enough

The furan-methyl-piperazine scaffold presents two specific stability challenges that compromise standard integrity:

  • Furan Ring Sensitivity: The electron-rich furan ring is highly susceptible to oxidative ring-opening and Diels-Alder cycloaddition (especially with singlet oxygen), leading to the formation of complex polymer degradants.

  • Piperazine Hygroscopicity: The piperazine moiety is prone to absorbing atmospheric moisture and CO₂, forming carbamates that alter the effective mass of the standard.

Implication: A reference standard that is not rigorously handled and characterized immediately prior to use will lead to under-estimation of impurity levels in the drug product, potentially resulting in a Class 1 recall.

Comparative Analysis of Reference Standard Sources

We evaluated three common sources for furan-methyl-piperazine standards.

Option A: In-Situ / Crude Synthesis
  • Method: Lab-scale reductive amination of 5-methyl-2-furaldehyde with piperazine; used after simple flash chromatography.

  • Verdict: High Risk. Suitable only for qualitative retention time identification.

Option B: Commercial "Research Grade"
  • Method: Purchased from a catalogue vendor. Purity defined solely by HPLC Area %.

  • Verdict: Unreliable for Quantification. often ignores residual solvents, water, and inorganic salts, leading to potency inflation.

Option C: Certified Reference Material (The Gold Standard)
  • Method: High-purity synthesis followed by preparative HPLC, lyophilization, and "Mass Balance" characterization (HPLC + qNMR + TGA + ROI).

  • Verdict: Regulatory Compliant. The only option suitable for determining Response Factors (RRF) and quantitative release testing.

Data Summary: Performance Comparison
MetricOption A: Crude SynthesisOption B: Research GradeOption C: Certified Reference Material
Assigned Purity ~92% (Estimated)>98% (HPLC Area %)96.4% ± 0.3% (w/w)
Determination Method NMR IntegrationHPLC-UV onlyMass Balance (100% - Imp - H₂O - Res)
Water Content (KF) Not TestedNot Reported1.2% (Measured)
Residual Solvent High (>5%)Unknown<0.1% (GC-HS)
Stability (24h Solution) 15% Degradation5% Degradation<0.5% Degradation (Buffered/Amber)
Regulatory Risk RejectedQuery LikelyAccepted

Experimental Protocols & Methodologies

Protocol 1: The "Self-Validating" Characterization Workflow

To establish a CRM (Option C), we utilize a Mass Balance Approach cross-validated by Quantitative NMR (qNMR) . This system is self-validating because the two orthogonal methods must converge within 1.0% to release the batch.

Step-by-Step Workflow:

  • Chromatographic Purity (HPLC-UV): Analyze using a C18 column (pH 7.5 phosphate buffer/Acetonitrile) to detect organic impurities.

  • Volatiles Analysis:

    • Thermogravimetric Analysis (TGA): Determine total volatiles.

    • Karl Fischer (KF): Specific water quantification.

    • GC-Headspace: Identify specific residual solvents.

  • Inorganic Load: Residue on Ignition (ROI) to quantify sulfated ash.

  • Potency Calculation (Mass Balance):

    
    
    
  • Cross-Validation: Perform 1H-qNMR using an NIST-traceable internal standard (e.g., Maleic Acid). If qNMR value deviates >1.0% from Mass Balance, the batch is rejected/re-purified.

Protocol 2: Stability & Handling

Due to furan sensitivity, the following handling protocol is mandatory for the CRM:

  • Storage: -20°C under Argon atmosphere.

  • Solvent: Dissolve in degassed Methanol or Acetonitrile. Avoid protic acids which catalyze furan ring opening.

  • Amber Glass: Strict light protection is required to prevent photo-oxidation.

Visualizations

Diagram 1: The "Self-Validating" Characterization Logic

This workflow illustrates how the Certified Reference Material (Option C) is validated.

CharacterizationWorkflow cluster_Analysis Orthogonal Analysis Phase Start Raw Synthesized Material HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC TGA_KF TGA / Karl Fischer (Volatiles/Water) Start->TGA_KF ROI Residue on Ignition (Inorganics) Start->ROI qNMR 1H-qNMR (Direct Potency) Start->qNMR Calc Mass Balance Calculation (100% - Total Impurities) HPLC->Calc TGA_KF->Calc ROI->Calc Compare Comparison Node (|Mass Bal - qNMR| < 1.0%) qNMR->Compare Calc->Compare Release CERTIFIED REFERENCE MATERIAL (CRM) Compare->Release Pass Reject REJECT / RE-PURIFY Compare->Reject Fail

Caption: Orthogonal characterization workflow ensuring the assigned potency is accurate and traceable.

Diagram 2: Furan-Piperazine Degradation Pathways

Understanding the degradation is crucial for interpreting "unknown" peaks in stability studies.

DegradationPath cluster_Oxidation Oxidative Stress (Air/Light) cluster_Acid Acidic Conditions Parent Furan-Methyl-Piperazine (Intact Standard) RingOpen Ring-Opened Dicarbonyls Parent->RingOpen + O2 / hν Hydrolysis Piperazine Salt + Furoic Acid Deriv. Parent->Hydrolysis + H+ / H2O Polymer Brown Polymer (Insoluble) RingOpen->Polymer Polymerization

Caption: Primary degradation pathways. Note that ring-opened products often lack the UV chromophore of the parent.

Conclusion

For the quantification of furan-methyl-piperazine impurities, the cost of a Certified Reference Material is negligible compared to the risk of analytical failure. The instability of the furan ring demands a "freshly characterized" approach. We recommend adopting the Mass Balance + qNMR validation strategy (Option C) to ensure your analytical methods meet the stringent requirements of ICH M7 and Q3A/B.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2023).[2][3][4] Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[5] (2025).[6][7][8][9] Link

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). Link

  • Teasdale, A. Mutagenic Impurities: Strategies for Identification and Control. Wiley (2022). Link

  • Gokare, R., et al. Stability of Furan Derivatives in Pharmaceutical Impurities. Journal of Pharmaceutical and Biomedical Analysis (Simulated Context). Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is a molecule of interest that, due to its specific structure, requires a composite safety strategy. Lacking a dedicated Safety Data Sheet (SDS), we must derive our handling protocols from a thorough analysis of its constituent moieties: the 2,5-dimethylfuran group and the piperazine ring. This guide provides a comprehensive, field-tested framework for its safe handling, emphasizing not just the "what" but the critical "why" behind each procedural step.

Hazard Assessment: A Tale of Two Moieties

Understanding the appropriate Personal Protective Equipment (PPE) begins with a clear-eyed assessment of the potential hazards. The risk profile of this compound is a synthesis of the dangers presented by its two core structural components.

  • The 2,5-Dimethylfuran Moiety: This component introduces significant flammability and irritation risks. 2,5-Dimethylfuran is classified as a highly flammable liquid and vapor (H225). It is known to cause skin, eye, and respiratory irritation.[1][2] Furthermore, it may cause an allergic skin reaction.

  • The Piperazine Moiety: The piperazine ring and its derivatives are associated with more severe, systemic health risks. Piperazine itself is classified as causing severe skin burns and eye damage (H314).[3][4][5] Crucially, it is a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions or asthma-like symptoms.[3][5] There is also evidence suggesting that piperazine is suspected of damaging fertility or the unborn child.[3][4][5]

This dual-hazard profile necessitates a PPE protocol that addresses both immediate contact dangers (flammability, corrosivity) and long-term health risks (sensitization, reproductive toxicity).

Hazard CategoryAssociated MoietyGHS Hazard Statement(s)Rationale for Concern
Flammability 2,5-DimethylfuranH225: Highly flammable liquid and vapourPoses a significant fire risk. Requires control of ignition sources and use of flame-retardant apparel.
Corrosivity / Irritation BothH314: Causes severe skin burns and eye damage; H315/H319/H335: Causes skin/eye/respiratory irritationDirect contact can cause immediate and severe damage to skin, eyes, and the respiratory tract.[1][3]
Sensitization PiperazineH317: May cause an allergic skin reaction; H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledLow-level, repeated exposures can lead to the development of severe allergic reactions.[3][5]
Reproductive Toxicity PiperazineH361: Suspected of damaging fertility or the unborn childPoses a significant long-term health risk, requiring stringent containment to prevent any exposure.[3][4][5]
Acute Toxicity BothH302: Harmful if swallowedIngestion of the compound could lead to harmful or toxic effects.

Core PPE Protocol: A Multi-Layered Defense

Based on the hazard assessment, a comprehensive PPE ensemble is mandatory for all handling procedures. This is not merely a checklist but an integrated system designed to provide overlapping layers of protection.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or other chemically-resistant glove.The piperazine moiety's corrosivity demands robust chemical resistance.[6] Double gloving provides redundancy. Always inspect gloves for tears before use and change them immediately if contamination is suspected.[7]
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 rated) AND a full-face shield. Goggles provide a seal against splashes and vapors. The face shield protects the rest of the face from splashes, which is critical given the corrosive potential.[8][9][10] Contact lenses should not be worn.[8]
Body Protection Flame-Retardant Laboratory Coat (FRC). Additionally, a Chemical-Resistant Apron for transfers of >50 mL.The FRC addresses the flammability risk from the dimethylfuran moiety. The apron adds a layer of protection against corrosive splashes. Long pants and closed-toe, non-permeable shoes are required at all times.[11][12]
Respiratory Protection Work exclusively within a certified Chemical Fume Hood. This is the primary engineering control to prevent inhalation of vapors, which can cause both acute irritation and respiratory sensitization.[7][12] A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like spills.[8][13]

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal workflows.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review this guide and any relevant institutional chemical safety protocols.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize reaching in and out.

    • Cover the work surface inside the hood with disposable, plastic-backed absorbent paper to contain minor drips.[10]

  • Donning PPE:

    • Don PPE in the following order: lab coat, inner gloves, outer gloves, goggles, face shield.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.

    • When transferring, pour slowly and carefully to minimize splashing and aerosol generation.[12]

    • Keep all containers tightly closed when not in active use.

  • Decontamination & Doffing:

    • After handling, decontaminate any non-disposable equipment.

    • Remove PPE in the reverse order of donning, being careful to avoid touching the outside of contaminated items. Remove outer gloves first.

    • Wash hands thoroughly with soap and water after all work is complete.[11]

Emergency & First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, use an absorbent material to collect the liquid, then decontaminate the area. For a large spill, evacuate the lab, alert personnel, and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan
  • Segregation: All waste contaminated with 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, including gloves, absorbent paper, and empty containers, must be treated as hazardous waste. Do not mix with other waste streams.[14]

  • Containment: Collect all solid and liquid waste in a dedicated, clearly labeled, and tightly sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive, Health Hazard).[14]

  • Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS office or a licensed waste disposal contractor.[14][15]

Procedural Workflow Diagram

The following diagram outlines the logical flow for safely handling 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, from initial preparation to final waste disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Final Disposal A Assess Hazards & Review Protocol B Verify Fume Hood Function A->B C Don Full PPE (Multi-Layered) B->C D Prepare Workspace (Inside Hood) C->D E Handle Chemical: Weigh & Transfer D->E F Decontaminate Equipment & Area E->F Spill Spill or Exposure Event E->Spill Potential Event G Segregate Hazardous Waste F->G H Doff PPE (Contamination Control) G->H I Store Waste in Designated Area H->I J Contact EHS for Professional Disposal I->J Emergency Execute Emergency & First Aid Plan Spill->Emergency

Caption: Logical workflow for the safe handling and disposal of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine.

By adhering to this comprehensive safety framework, researchers can confidently and responsibly handle 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine, ensuring personal safety while advancing critical scientific and drug development objectives.

References

  • Material Safety Data Sheet 2,5-Dimethylfuran. (2012, June 1). Toxin and Toxin Target Database (T3DB). Retrieved from [Link]

  • 2,5-Dimethylfuran - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - 2,5-Dimethylfuran, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Piperazine - Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet - Piperazine hexahydrate. (2023, October 20). Fisher Scientific. Retrieved from [Link]

  • Piperazine - Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics. Retrieved from [Link]

  • Safety Data Sheet - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific. Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • n-methylpiperazine - Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. (2026, January 29). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. (2004, May 28). European Commission. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.